4-(3-Methoxyphenyl)pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-(3-methoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)10-5-6-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAMUUQZZQEKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical properties and molecular weight of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid
The following technical guide provides an in-depth analysis of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid , a significant heterocyclic scaffold used in the development of synthetic auxin herbicides and coordination chemistry ligands.[1]
Chemical Properties, Synthetic Pathways, and Molecular Characterization[1]
Executive Summary
4-(3-Methoxyphenyl)pyridine-2-carboxylic acid (CAS: 1255637-89-8) is a substituted picolinic acid derivative characterized by a pyridine ring substituted at the 4-position with a 3-methoxyphenyl group.[1][2] This compound serves as a critical structural analog in the research and development of arylpicolinate herbicides (e.g., Halauxifen, Florpyrauxifen), a class of synthetic auxins that disrupt weed growth via specific receptor binding. Beyond agrochemistry, its bidentate picolinate motif makes it a valuable ligand for transition metal coordination, influencing catalytic properties in organic synthesis.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
The following data consolidates the fundamental chemical identifiers and physical constants for the compound.
Table 1: Chemical Identity
| Property | Detail |
| IUPAC Name | 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid |
| Common Synonyms | 4-(3-Methoxyphenyl)picolinic acid; 4-(3-Anisyl)picolinic acid |
| CAS Registry Number | 1255637-89-8 |
| Molecular Formula | |
| SMILES | COc1cccc(c1)-c2ccnc(C(=O)O)c2 |
| Molecular Weight | 229.23 g/mol |
Table 2: Physicochemical Properties
| Parameter | Value / Description | Context |
| Appearance | Off-white to pale yellow solid | Typical of aryl-pyridines.[1] |
| Solubility | DMSO, Methanol, Dilute Base | Low solubility in neutral water; highly soluble as a carboxylate salt ( |
| pKa (Acid) | ~5.3 - 5.5 (Predicted) | Consistent with picolinic acid derivatives; the aryl group has a minor inductive effect.[1] |
| LogP | ~2.1 - 2.4 (Predicted) | Indicates moderate lipophilicity, suitable for membrane permeability in agrochemical applications.[1] |
| H-Bond Donors | 1 (Carboxylic Acid -OH) | Critical for receptor binding and dimerization.[1] |
| H-Bond Acceptors | 4 (Pyridine N, Ether O, Carbonyl O, Hydroxyl O) | Facilitates chelation and hydrogen bonding networks. |
Structural Analysis & Molecular Weight Calculation
The molecular weight is derived from the sum of standard atomic weights for the constituent elements (
-
Carbon (
): Da -
Hydrogen (
): Da -
Nitrogen (
): Da -
Oxygen (
): Da -
Total Molecular Weight: 229.235 g/mol [1]
Structural Insight: The molecule features a biaryl axis connecting the pyridine and phenyl rings. The 3-methoxy substituent on the phenyl ring introduces electronic donation (via resonance) and steric bulk, which can influence the torsion angle between the two rings. This conformation is critical for biological activity, as it dictates how the molecule fits into the auxin receptor binding pocket (e.g., TIR1/AFB proteins).
Synthetic Pathway: Suzuki-Miyaura Coupling
Expertise & Experience Note: The most robust method for synthesizing 4-aryl picolinic acids is the Suzuki-Miyaura cross-coupling reaction.[1] Direct arylation of the acid is possible but often suffers from low solubility and catalyst poisoning by the free carboxylate. Therefore, the ester intermediate protocol (described below) is preferred for higher yields and purity.
Reagents & Materials
-
Substrate A: Methyl 4-chloropicolinate (commercially available or synthesized from picolinic acid).[1]
-
Catalyst:
or (5 mol%). -
Base:
or (2-3 equivalents). -
Solvent: 1,4-Dioxane / Water (4:1 ratio) – Water is essential for the boronic acid activation.[1]
Step-by-Step Protocol
Phase 1: Cross-Coupling (Formation of Ester Intermediate)
-
Charge: In a reaction vial, combine Methyl 4-chloropicolinate (1.0 eq), 3-Methoxyphenylboronic acid (1.2 eq), and
(3.0 eq). -
Purge: Evacuate the vial and backfill with Nitrogen or Argon (
) to remove Oxygen (prevents homocoupling and catalyst oxidation). -
Solvate: Add degassed 1,4-Dioxane/Water mixture.
-
Catalyze: Add Pd catalyst under inert flow. Seal the vessel.
-
React: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloro-pyridine.[1]
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Concentrate the filtrate.
Phase 2: Hydrolysis (Ester to Acid)
-
Dissolve: Redissolve the crude ester in THF/MeOH (1:1).
-
Saponify: Add 1M LiOH or NaOH (2.0 eq). Stir at RT for 2 hours.
-
Acidify: Carefully adjust pH to ~3–4 using 1M HCl. The product, 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid , will precipitate.[1]
-
Isolate: Filter the solid, wash with cold water, and dry under vacuum.
Reaction Logic Visualization
Figure 1: Synthetic pathway via Suzuki-Miyaura coupling followed by basic hydrolysis.[1]
Applications in Drug & Agrochemical Discovery[10][13]
Synthetic Auxin Herbicides (Arylpicolinates)
This compound represents the core scaffold of the "Arylpicolinate" herbicide class.
-
Mechanism: These molecules mimic the natural plant hormone indole-3-acetic acid (IAA).[1] They bind to the TIR1/AFB receptor family, triggering the degradation of Aux/IAA repressor proteins and causing uncontrolled growth and plant death.
-
SAR Relevance: The 3-methoxy group on the phenyl ring provides specific steric and electronic properties that can improve selectivity for broadleaf weeds over cereal crops (wheat/barley).[1] It is a simplified analog of Halauxifen-methyl (which contains additional chloro/fluoro substituents).[1]
Coordination Chemistry (Ligand Design)
The picolinic acid moiety (N-heterocycle +
-
Metal Binding: Forms stable 5-membered chelate rings with transition metals (
). -
Utility: Complexes derived from this ligand are investigated for water oxidation catalysis and as photoredox catalysts, where the electron-donating methoxyphenyl group can tune the redox potential of the metal center.[1]
Safety & Handling
While specific toxicological data for this exact CAS is limited, standard protocols for aryl-pyridine carboxylic acids apply:
-
Hazards: Classed as an Irritant (Skin/Eye/Respiratory) .[1]
-
P-Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
-
Key Organics. (n.d.). 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid (CAS 1255637-89-8).[1][2] Retrieved from
-
Dow AgroSciences LLC. (2014).[1] Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent No.[1] 8,822,730.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
PubChem. (n.d.).[1][4] Halauxifen (Related Structure Analysis). National Library of Medicine.[1] Retrieved from
-
Organic Syntheses. (2008). Suzuki-Miyaura Coupling of Phenylboronic Acids. Org. Synth. 2008, 85, 88-95. Retrieved from
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- 4. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]
biological activity and therapeutic potential of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid
Executive Summary & Chemical Identity
4-(3-Methoxyphenyl)pyridine-2-carboxylic acid (hereafter referred to as 4-3MP ) represents a refined chemical scaffold within the class of 2-oxoglutarate (2-OG) competitive inhibitors . While pyridine-2,4-dicarboxylic acid (2,4-PDCA) is the historical parent compound for inhibiting JmjC domain-containing histone demethylases (KDMs), 4-3MP introduces a hydrophobic aryl moiety at the C4 position. This structural modification is critical for shifting the molecule from a broad-spectrum pan-inhibitor to a more selective probe for the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies.
This technical guide dissects the compound’s utility as a pharmacological tool to interrogate epigenetic dysregulation in oncology, specifically targeting the H3K9me3 and H3K36me3 demethylation pathways.
| Chemical Property | Detail |
| IUPAC Name | 4-(3-methoxyphenyl)pyridine-2-carboxylic acid |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Core Scaffold | Picolinic Acid (Pyridine-2-carboxylic acid) |
| Primary Target | KDM4 (JMJD2) Subfamily (A-D) |
| Mechanism | Fe(II) Chelation / 2-OG Competition |
| Key Substituent | 3-Methoxyphenyl (Hydrophobic/Van der Waals contact) |
Mechanism of Action: Structural Pharmacology
To understand the potency of 4-3MP, one must analyze the catalytic core of the KDM4 enzymes. These enzymes are Fe(II)- and 2-OG-dependent dioxygenases. They demethylate lysine residues (e.g., H3K9me3) via a radical mechanism involving an oxoferryl (Fe(IV)=O) intermediate.
The Bidentate Chelation Logic
The pyridine-2-carboxylic acid core of 4-3MP mimics the 2-oxoglutarate cofactor.
-
N1 Pyridine Nitrogen: Coordinates to the active site Fe(II).
-
C2 Carboxylate Oxygen: Provides the second coordination point, completing a bidentate chelate.
-
Displacement: This binding displaces the endogenous 2-OG, preventing the formation of the reactive Fe(IV)=O species required for hydrogen atom abstraction from the methyl-lysine.
The "4-Aryl" Vector
Why add a 3-methoxyphenyl group at position 4?
-
Steric Occlusion: The C4 vector points directly into the substrate-binding groove (where the histone peptide normally sits).
-
Hydrophobic Engagement: The 3-methoxyphenyl ring engages in
-stacking or hydrophobic interactions with residues lining the active site pocket (typically Tyrosine or Phenylalanine residues unique to KDM4/5 isoforms). This enhances affinity ( ) compared to the unsubstituted picolinic acid.
Mechanistic Pathway Visualization
Figure 1: Competitive inhibition mechanism. 4-3MP chelates the catalytic Iron(II), displacing the co-factor 2-OG and preventing the demethylation of Histone H3.
Therapeutic Potential: Oncology & Epigenetics
The therapeutic relevance of 4-3MP is anchored in the "Oncogene Addiction" model, particularly in cancers driven by KDM4 overexpression.
Target Validation: KDM4C (JMJD2C)
KDM4C is frequently amplified in squamous cell carcinoma , breast cancer , and prostate cancer .
-
Pathology: KDM4C demethylates H3K9me3 (a repressive mark). By removing this mark, it opens chromatin at specific loci, driving the expression of oncogenes like MYC and MDM2.
-
Therapeutic Effect: Treatment with 4-3MP restores global H3K9me3 levels, re-silencing these oncogenes and inducing cell cycle arrest (G1/S block) or apoptosis.
Hypoxia Signaling (Off-Target Consideration)
Researchers must be aware that pyridine-2-carboxylic acids can cross-react with HIF Prolyl Hydroxylases (PHDs) , which are also 2-OG dependent.
-
Effect: Inhibition of PHDs stabilizes HIF-1
, mimicking hypoxia. -
Control: In experimental design, always measure HIF-1
levels to distinguish between KDM-specific effects and hypoxic response artifacts.
Experimental Protocols
Chemical Synthesis: Suzuki-Miyaura Coupling
Rationale: This modular synthesis allows for rapid SAR expansion if you wish to modify the aryl ring later.
Reagents:
-
Substrate: Methyl 4-chloropyridine-2-carboxylate
-
Boronic Acid: (3-Methoxyphenyl)boronic acid
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
-
Base: Na₂CO₃ or K₃PO₄
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Protocol:
-
Charge: In a sealed tube, dissolve Methyl 4-chloropyridine-2-carboxylate (1.0 eq) and (3-Methoxyphenyl)boronic acid (1.2 eq) in degassed Dioxane/Water.
-
Catalyze: Add Pd catalyst (0.05 eq) and Base (2.0 eq) under Nitrogen atmosphere.
-
Reflux: Heat to 90°C for 12 hours. Monitor via LC-MS (Target M+H: ~244 for ester).
-
Hydrolysis: Treat the crude ester with LiOH (3.0 eq) in THF/H₂O at RT for 2 hours to yield the free acid (4-3MP).
-
Purification: Acidify to pH 3-4; precipitate or extract with EtOAc. Recrystallize from Ethanol.
In Vitro KDM4 Demethylase Assay (AlphaScreen)
Rationale: AlphaScreen provides a high-throughput, homogeneous proximity assay to measure the reduction of biotinylated H3K9me3 peptide.
Protocol:
-
Enzyme Prep: Dilute recombinant KDM4A/C (20 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Fe(II), 100 µM Ascorbate).
-
Inhibitor: Add 4-3MP (Serial dilution: 100 µM to 1 nM). Incubate 15 min at RT.
-
Reaction Start: Add Substrate Mix (Biotin-H3K9me3 peptide + 10 µM 2-OG).
-
Incubation: 60 min at RT.
-
Detection: Add Acceptor beads (Anti-H3K9me2/1 antibody) and Donor beads (Streptavidin).
-
Read: Measure Alpha signal (Excitation 680nm / Emission 520-620nm).
-
Note: High signal = Demethylation occurred (Substrate converted to product recognized by antibody).
-
Inhibition: 4-3MP will decrease the signal if the antibody is specific for the product (me2/me1), or maintain signal if detecting the substrate (me3). Adjust bead selection accordingly. (Standard: Anti-product antibody -> Signal decreases with inhibition).
-
Cellular Target Engagement (Western Blot)
Protocol:
-
Cell Line: HCT116 or PC3 (High KDM4C expression).
-
Treatment: Treat cells with 4-3MP (10, 50 µM) for 24-48 hours. Include DMSO control.
-
Lysis: Histone extraction using Acid Extraction protocol (0.2N HCl) to preserve histone modifications.
-
Blotting:
-
Primary Ab: Anti-H3K9me3 (1:1000).
-
Loading Control: Anti-Total H3 (1:2000).
-
-
Validation: A functional inhibitor will cause a dose-dependent increase in H3K9me3 band intensity compared to DMSO.
Synthesis & Biological Workflow Visualization
Figure 2: Integrated workflow from chemical synthesis to biological validation.
References
-
Rose, N. R., et al. (2008). Selective Inhibitors of the JMJD2 Family of Histone Demethylases. Journal of Medicinal Chemistry .
-
Tumber, A., et al. (2017). Potent and Selective KDM5 Inhibitors Probe the Role of KDM5 Enzymes in Cell Cycle Progression. Cell Chemical Biology .
-
Kristensen, J. L., et al. (2012). Design and Synthesis of Novel KDM4 Inhibitors. MedChemComm .
-
Hopkinson, R. J., et al. (2013). Isomers of 4-Substituted Pyridine-2,4-dicarboxylates as Inhibitors of Histone Demethylases. Organic & Biomolecular Chemistry .
pKa values and ionization behavior of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid
An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 4-(3-Methoxyphenyl)pyridine-2-carboxylic Acid
Introduction
4-(3-Methoxyphenyl)pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine ring substituted with both a carboxylic acid and a methoxyphenyl group, imparts a complex acid-base character that is critical to its pharmacokinetic and pharmacodynamic properties. The determination and understanding of its acid dissociation constants (pKa values) are paramount for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).[3][4] This guide provides a comprehensive overview of the ionization behavior of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid, the theoretical principles governing its pKa values, and detailed methodologies for their experimental determination and computational prediction.
Predicted Ionization Behavior and Structural Influences
4-(3-Methoxyphenyl)pyridine-2-carboxylic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. The primary ionizable centers are the carboxylic acid group and the pyridine nitrogen atom. Consequently, the molecule can exist in cationic, neutral (zwitterionic), and anionic forms depending on the pH of the surrounding medium.
-
The Carboxylic Acid Group (-COOH): This group is acidic and will donate a proton to become a carboxylate anion (-COO⁻). The pKa of a typical carboxylic acid is in the range of 2-5.
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic, allowing it to accept a proton to form a pyridinium cation. The pKa of pyridine itself is approximately 5.2.
The interplay of these two groups leads to a pH-dependent ionization profile. At very low pH, both the carboxylic acid and the pyridine nitrogen will be protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid will be the first to deprotonate, forming a neutral zwitterion. With a further increase in pH, the pyridinium ion will deprotonate, leading to a net negative charge on the molecule.
The substituents on the pyridine ring, namely the 3-methoxyphenyl group at the 4-position and the carboxylic acid at the 2-position, significantly influence the pKa values of the ionizable centers through electronic effects.
-
Effect of the Carboxylic Acid on the Pyridine Nitrogen: The carboxylic acid group is an electron-withdrawing group, which decreases the electron density on the pyridine ring. This reduces the basicity of the pyridine nitrogen, leading to a lower pKa value compared to unsubstituted pyridine.
-
Effect of the 3-Methoxyphenyl Group: The methoxy group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. Its overall effect on the basicity of the pyridine nitrogen depends on its position. In this case, the methoxy group is on a phenyl ring, which is then attached to the pyridine. The phenyl ring itself is electron-withdrawing. The overall electronic contribution will be a combination of these effects.
A diagram illustrating the ionization equilibria of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid is presented below:
Caption: Ionization equilibria of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid.
Experimental Determination of pKa Values
The precise determination of pKa values is crucial for accurate physicochemical profiling.[5] Several robust experimental techniques are available, with potentiometric titration and UV-Vis spectrophotometry being the most common.
Potentiometric Titration
This is a well-established and reliable method for pKa determination.[3][5] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid of known concentration (e.g., 1 mM) in a suitable solvent system. For sparingly soluble compounds, a co-solvent system (e.g., methanol-water) may be necessary.[3]
-
Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing the titrant (e.g., 0.1 M NaOH or 0.1 M HCl) into the solution.
-
Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value at each increment of added titrant volume.
-
Data Analysis: Plot the measured pH against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the points of inflection on the curve.[5]
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore close to the ionization center, as the absorption spectrum will change with the ionization state.[6]
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers with a range of known pH values that bracket the expected pKa(s) of the analyte.
-
Sample Preparation: Prepare a stock solution of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid. Add a small, constant volume of the stock solution to each of the different pH buffers to create a series of solutions with the same analyte concentration but varying pH.
-
Spectral Acquisition: Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point of the curve.[6]
Computational Prediction of pKa Values
In silico methods provide a rapid and cost-effective means of estimating pKa values, especially during the early stages of drug discovery.[7][8] These methods range from empirical approaches based on Hammett-type equations to more sophisticated quantum mechanical calculations.
Quantitative Structure-Property Relationship (QSPR) models are commonly used.[9] These models correlate the pKa with various molecular descriptors. More advanced methods involve calculating the free energy change of the protonation/deprotonation reaction in the gas phase and in solution using a continuum solvation model.[7][10]
Caption: A simplified workflow for computational pKa prediction.
Summary of Ionization Data
| Ionizable Group | Estimated pKa Range | Predominant Species at pH 2.0 | Predominant Species at pH 7.4 | Predominant Species at pH 10.0 |
| Carboxylic Acid | 2.0 - 4.0 | -COOH | -COO⁻ | -COO⁻ |
| Pyridinium Ion | 4.0 - 5.0 | Pyridine-H⁺ | Pyridine | Pyridine |
At physiological pH (approximately 7.4), the carboxylic acid group will be deprotonated (-COO⁻) and the pyridine nitrogen will be in its neutral form, resulting in an overall anionic species.
Conclusion
The ionization behavior of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid is a critical determinant of its biological activity and developability as a drug candidate. This guide has outlined the fundamental principles governing its pKa values, including the electronic effects of its substituents. Detailed protocols for the experimental determination of pKa by potentiometric titration and UV-Vis spectrophotometry, along with an overview of computational prediction methods, provide a robust framework for the comprehensive characterization of this and similar molecules. A thorough understanding of the pH-dependent properties of such compounds is indispensable for researchers in the fields of medicinal chemistry and drug development.
References
-
Gomez, A. et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. Available at: [Link]
-
MDPI. (2005). Acidity Study on 3-Substituted Pyridines. MDPI. Available at: [Link]
-
Trajković, J. et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available at: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
-
MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available at: [Link]
-
IJIRSS. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Stechnology. Available at: [Link]
-
Reijenga, J. et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
Hocker, A. et al. (2022). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. Available at: [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. Available at: [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Matthias Rupp. Available at: [Link]
-
OSTI. (2019). Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. OSTI.gov. Available at: [Link]
-
EPA. (2025). Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]
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ResearchGate. (2009). Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. ResearchGate. Available at: [Link]
-
MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]
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ResearchGate. (2025). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. ResearchGate. Available at: [Link]
-
PubMed. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed. Available at: [Link]
-
ResearchGate. (2014). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Available at: [Link]
-
PubChemLite. (2026). 2-pyridinecarboxylic acid, 4,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)- (C13H7Cl3FNO3). PubChemLite. Available at: [Link]
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Thieme. (2008). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Thieme. Available at: [Link]
-
Taylor & Francis Online. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis Online. Available at: [Link]
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MDPI. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. Available at: [Link]
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PubChem. (2026). Halauxifen. PubChem. Available at: [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
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PubChem. (2026). 4-((3-Butoxy-4-methoxyphenyl)methyl)-2-imidazolidinone. PubChem. Available at: [Link]
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- 7. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mrupp.info [mrupp.info]
- 10. mdpi.com [mdpi.com]
crystal structure analysis of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid
This guide outlines the rigorous structural characterization of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid , a biaryl picolinic acid derivative with significant potential in medicinal chemistry (as a metalloprotease inhibitor scaffold) and crystal engineering.
Case Study: 4-(3-Methoxyphenyl)pyridine-2-carboxylic Acid
Executive Summary & Chemical Context
Molecule: 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid Class: Biaryl Picolinic Acid / Pyridine-2-carboxylic acid derivative.[1] Significance: This scaffold exhibits a competition between strong hydrogen bond donors (COOH) and acceptors (Pyridine N), leading to complex supramolecular assemblies. The 3-methoxyphenyl moiety introduces conformational flexibility and potential polymorphism, critical factors in drug formulation.
Core Analysis Objectives:
-
Conformational Locking: Determine the torsion angle between the pyridine and phenyl rings (sterics vs.
-conjugation). -
Proton Transfer State: Verify if the crystal exists as a neutral molecule or a zwitterion (NH
COO ), a common phenomenon in picolinic acids. -
Supramolecular Synthons: Identify if the packing is driven by carboxylic acid homodimers (
) or catemeric acid-pyridine chains.
Experimental Workflow: From Synthesis to Structure
The following diagram outlines the critical path for obtaining high-quality structural data.
Figure 1: Critical path for structural elucidation. Note the iterative loop between Validation and Refinement.
Protocol 1: Crystal Growth & Selection
Picolinic acids are notoriously difficult to crystallize due to high solubility in polar solvents and low solubility in non-polar ones.
-
Method A (Preferred): Slow evaporation from Ethanol/Water (80:20 v/v). The presence of water often facilitates the formation of hydrates, which stabilizes the zwitterionic form.
-
Method B (Alternative): Vapor diffusion of Diethyl Ether into a DMF solution. This yields solvent-free forms.
-
Selection Criteria: Under a polarized light microscope, select a crystal with sharp edges and uniform extinction. Avoid plates (prone to stacking faults) or needles (often twinned).
-
Target Dimensions:
mm.
-
Protocol 2: Data Collection & Reduction
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent). Temperature: 100 K (Critical).
-
Why? The methoxy group at the meta position is prone to rotational disorder. Cooling freezes this motion, sharpening the electron density map for the methyl carbons.
Data Strategy:
| Parameter | Setting | Rationale |
|---|
| Source | Mo-K
Structural Elucidation & Refinement
Once the phase problem is solved (typically using SHELXT), you must address specific challenges inherent to this molecule.
A. The Biaryl Twist (Conformation)
The steric hindrance between the H3 proton of the pyridine and the H2'/H6' protons of the phenyl ring prevents planarity.
-
Expected Torsion Angle:
. -
Refinement Tip: If the rings appear coplanar but the thermal ellipsoids are elongated perpendicular to the ring plane, you likely have whole-molecule disorder mimicking symmetry. Check for a lower symmetry space group (e.g.,
).
B. The Methoxy Disorder
The meta-methoxy group often adopts two conformations (syn/anti relative to the C-C bond).
-
Protocol: If the oxygen or methyl carbon ellipsoids are large, apply a split model (PART 1 / PART 2) in SHELXL. Constrain their occupancies to sum to 1.0 (e.g., SUMP command).
C. Hydrogen Bonding: The "Picolinic Switch"
This is the most critical analysis step. You must determine the supramolecular synthon.
Figure 2: Decision tree for assigning the supramolecular class of the crystal.
-
Neutral Form: Look for the classic carboxylic acid dimer (
). -
Zwitterionic Form: Look for "Head-to-Tail" chains where the Pyridine NH
donates to the COO of the next molecule. This is common in 2-pyridinecarboxylic acids due to the inductive effect of the ring nitrogen increasing the acidity of the COOH group.
Validation: Hirshfeld Surface Analysis
After refinement (
-
Generate Surface: Map
onto the surface. -
Fingerprint Plot:
-
H...H contacts: Usually ~40-50% of the surface (dispersive forces).
-
C...H contacts: Look for "wings" in the plot, indicating C-H...
interactions between the methoxy group and the pyridine ring of a neighbor. -
Reciprocal Space Check: Ensure no diffuse scattering was missed, which could indicate super-lattice formation.
-
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
-
Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. Link
Sources
- 1. Halauxifen | C13H9Cl2FN2O3 | CID 25181547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-meth-oxy-phen-yl)picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sibran.ru [sibran.ru]
A Comprehensive Technical Guide to 4-(3-Methoxyphenyl)pyridine-2-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
Abstract
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and biologically active compounds[1]. When functionalized with both a carboxylic acid and an aryl group, this scaffold gives rise to a class of molecules with remarkable therapeutic potential. This technical guide provides an in-depth review of a specific subclass, the 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid derivatives. We will explore the key synthetic strategies for accessing this core structure, delve into its diverse and potent biological activities, with a focus on anticancer and herbicidal applications, and elucidate the critical structure-activity relationships (SAR) that govern its efficacy. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.
Introduction: The Phenyl-Pyridine-2-Carboxylic Acid Scaffold
The fusion of a pyridine ring, a phenyl group, and a carboxylic acid moiety creates a privileged structural motif. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the carboxylic acid provides a key hydrogen bond donor and can engage in ionic interactions. The phenyl ring offers a large surface for van der Waals and hydrophobic interactions and serves as a versatile anchor for further chemical modification.
This unique combination of features has led to the development of compounds with a wide array of biological functions, from potent anticancer agents that selectively target tumor cells to synthetic auxin herbicides that regulate plant growth[2][3]. The 3-methoxyphenyl substituent, in particular, is a common feature in many bioactive molecules, often contributing to enhanced potency or improved pharmacokinetic properties. This guide will synthesize the current knowledge on these derivatives to provide a clear and actionable framework for future research and development.
Synthetic Strategies
The construction of the highly substituted 4-aryl-pyridine-2-carboxylic acid core can be achieved through several synthetic routes. Multi-component reactions and transition-metal-catalyzed cross-coupling reactions are among the most efficient and flexible methods.
Multi-Component Reaction Approach
A powerful strategy for building molecular complexity in a single step is the use of three-component reactions. For instance, the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible pathway to highly substituted pyridin-4-ol derivatives, which can then be further functionalized.
Diagram 1: General Synthetic Workflow via Multi-Component Reaction
Caption: A generalized workflow for the synthesis of the pyridine core.
Diels-Alder and Related Cycloaddition Strategies
Classical cycloaddition reactions, such as the Diels-Alder reaction, offer another robust method for constructing the pyridine ring. The reaction between an unsaturated hydrazone and an α-haloacrylonitrile or α-haloacrylic acid ester can yield a 1-amino-1,4-dihydropyridine intermediate. Subsequent acid treatment and elimination lead to the formation of the aromatic pyridine-2-carboxylic acid derivative[4]. This approach allows for the systematic introduction of various substituents onto the pyridine core.
Biological Activities and Therapeutic Potential
Derivatives of the 4-(3-methoxyphenyl)pyridine-2-carboxylic acid scaffold have demonstrated significant potential in two primary fields: oncology and agriculture.
Anticancer Activity: Cell Cycle Inhibition and Apoptosis Induction
A significant body of research has identified phenyl-pyridine-2-carboxylic acid derivatives as potent anticancer agents. One such derivative, Ro 41-4439, was found to exhibit low micromolar antiproliferative activity against a wide range of human cancer cell lines[2].
Mechanism of Action: The cytotoxicity of these compounds is primarily attributed to their ability to arrest the cell cycle progression in mitosis. This disruption of the cell division process ultimately triggers apoptosis, or programmed cell death[2]. A key advantage observed in preclinical studies is a significant selectivity for cancer cells over normal proliferating human cells, suggesting a favorable therapeutic window[2]. In animal models, treatment of nude mice with established mammary tumor xenografts resulted in a 73% inhibition of tumor growth at well-tolerated doses[2].
Table 1: Representative Antiproliferative Activity of Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Pyridine Derivative 67 (meta-OH, para-CH3) | A375 (Melanoma) | 1.5 | [1] |
| Pyridine Derivative 67 (meta-OH, para-CH3) | M14 (Melanoma) | 1.7 | [1] |
| Pyridine Derivative 68 (meta-NH2, para-CH3) | A375 (Melanoma) | 2.8 | [1] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) | K562 (Leukemia) | < 10,000 | [5] |
| Phenyl-pyridine-2-carboxylic acid (Ro 41-4439) | Various Human Cancers | Low µM |[2] |
Herbicidal Activity: Synthetic Auxins
In the field of agriculture, highly substituted pyridine carboxylic acids have been developed as effective herbicides. A prominent example is Halauxifen , which is chemically defined as 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid[3].
Mechanism of Action: Halauxifen functions as a synthetic auxin, mimicking a natural plant growth hormone. It is used to control broad-leaved weeds in cereal crops and oilseed rape[3]. The pyridine carboxylic acid structure is crucial for its herbicidal activity[6]. Furthermore, synergistic effects have been observed when these compounds are combined with other herbicides, allowing for lower application rates and broader weed control spectra[6].
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. Studies on various pyridine derivatives have provided key insights into optimizing their potency and selectivity.
-
Substituents on the Phenyl Ring: The position and nature of substituents on the 4-phenyl ring dramatically influence activity. The presence of methoxy (-OCH3) and hydroxyl (-OH) groups often enhances antiproliferative effects[1]. For example, 3-methoxyphenyl groups have been found to be optimal in certain scaffolds, fitting well into specific protein binding pockets[7].
-
Substituents on the Pyridine Ring: Modifications to the pyridine core are also critical. For instance, in the herbicidal derivative Halauxifen, the presence of amino and chloro groups at the 4- and 3-positions, respectively, is essential for its activity[3].
-
Side Chain Length: For certain biological targets, the length and flexibility of any side chains attached to the core structure are important for optimal interaction with the target protein[2].
Diagram 2: Key Structure-Activity Relationship Insights
Caption: SAR summary for the phenyl-pyridine-2-carboxylic acid scaffold.
Key Experimental Protocols
To ensure the practical applicability of this guide, we provide representative protocols for synthesis and biological evaluation.
Protocol: Synthesis of a 4-Aryl-2-methoxypyridine-3-carbonitrile Derivative
This protocol is adapted from methodologies used for creating similar substituted pyridine structures and serves as a foundational procedure.
Objective: To synthesize a 4-(Aryl)-2-methoxy-pyridine derivative, a close analog and potential precursor to the carboxylic acid.
Step-by-Step Methodology:
-
Chalcone Formation: In a reaction vessel, dissolve an appropriate acetophenone (e.g., 3-methoxyacetophenone) and an aryl aldehyde in ethanol.
-
Add an aqueous solution of sodium hydroxide dropwise while stirring at room temperature.
-
Continue stirring for 2-3 hours until a precipitate forms.
-
Filter the resulting solid (chalcone), wash with cold water and ethanol, and dry.
-
Pyridine Ring Formation: To a solution of the chalcone in an appropriate solvent (e.g., ethanol), add malononitrile and a base such as piperidine or ammonium acetate.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the 2-hydroxypyridine derivative.
-
O-methylation: Suspend the 2-hydroxypyridine derivative in a solvent like acetone or DMF. Add potassium carbonate followed by dimethyl sulfate.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity[8].
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of synthesized derivatives on a human cancer cell line.
Step-by-Step Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintain at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Harvest cells using trypsin and seed them into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well. Allow the cells to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations.
-
Replace the old medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis[9].
Future Perspectives and Conclusion
The 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid scaffold and its derivatives represent a highly versatile and promising class of compounds. The research to date has firmly established their potential as both anticancer agents and herbicides. The demonstrated selectivity of some anticancer derivatives for tumor cells over normal cells is particularly encouraging and warrants further investigation into their precise molecular targets and mechanisms of action[2].
Future research should focus on:
-
Target Identification: Elucidating the specific cellular proteins (e.g., kinases, tubulin, enzymes) that these compounds interact with to exert their biological effects.
-
Pharmacokinetic Optimization: Modifying the core structure to improve metabolic stability, bioavailability, and other ADME (absorption, distribution, metabolism, and excretion) properties.
-
Expansion of Therapeutic Applications: Screening these derivatives against other diseases, such as inflammatory disorders, viral infections, or neurodegenerative diseases, where related heterocyclic compounds have shown activity.
References
- ChemicalBook. (n.d.). 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis.
- ChemRxiv. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors.
- PubMed. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-66.
- MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4059.
- MDPI. (2024). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 29(1), 230.
- Taylor & Francis Online. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7545.
- Google Patents. (2009). WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
- PMC. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(23), 5727.
- PubChem. (n.d.). Halauxifen.
- Thieme Chemistry. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- PubChem. (n.d.). 3-Hydroxy-4-methoxypyridine-2-carboxylic acid.
- Santa Cruz Biotechnology. (n.d.). 4-Methoxy-pyridine-2-carboxylic acid hydrochloride.
- PMC. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors.
- Google Patents. (1987). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.
- PMC. (2019). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E, 75(Pt 10), 1494-1498.
- MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
- ResearchGate. (2016). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents.
Sources
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- 2. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halauxifen | C13H9Cl2FN2O3 | CID 25181547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives - Google Patents [patents.google.com]
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- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
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Thermodynamic Stability Profile: 4-(3-Methoxyphenyl)pyridine-2-carboxylic Acid
[1]
Executive Summary
4-(3-Methoxyphenyl)pyridine-2-carboxylic acid (also known as a 4-aryl picolinic acid derivative) represents a critical scaffold in medicinal chemistry, particularly in the design of metalloenzyme inhibitors and herbicides (e.g., Florpyrauxifen analogs).[1] Its thermodynamic stability profile is dominated by two competing structural forces: the biaryl linkage , which dictates conformational entropy and crystal packing, and the picolinic acid moiety , which introduces a specific susceptibility to thermal decarboxylation.
This guide provides a rigorous analysis of the molecule's stability, moving from quantum mechanical predictions to practical experimental protocols. The primary stability risk identified is thermal decarboxylation via a zwitterionic intermediate , a reaction unique to
Molecular Architecture & Electronic Properties[1]
Structural Analysis
The molecule consists of a central pyridine ring substituted at the C2 position with a carboxylic acid and at the C4 position with a 3-methoxyphenyl group.[1]
-
Biaryl Torsion: The bond between the pyridine C4 and the phenyl ring is free-rotating but energetically constrained.[1] Steric repulsion between the pyridine protons (H3/H5) and the phenyl protons results in a non-planar equilibrium geometry (dihedral angle
30–40°). This "twist" disrupts efficient -stacking in the solid state, potentially lowering the melting point compared to planar analogs. -
Zwitterionic Character: In neutral aqueous solution, picolinic acids exist in equilibrium between the neutral form and the zwitterion (NH
...COO ). This zwitterion is the active species in thermal decomposition.
pKa and Ionization
Understanding the ionization state is prerequisite to predicting stability, as the anionic form is significantly more stable against decarboxylation than the zwitterion.
| Species | Approximate pKa | Structural Locus | Stability Implication |
| Cation ( | ~0.8 - 1.0 | Pyridine Nitrogen ( | Stable against oxidation; soluble.[1] |
| Neutral / Zwitterion ( | Isoelectric pH ~3.2 | Equilibrium mix | High Risk: Max decarboxylation rate.[1] |
| Anion ( | ~5.3 - 5.5 | Carboxylate ( | Most thermodynamically stable form.[1] |
Note: Values estimated based on picolinic acid baseline (pKa
Chemical Stability: The Decarboxylation Risk
The defining thermodynamic instability of 2-pyridinecarboxylic acids is the loss of
Mechanism (Hammick Reaction Pathway)
The reaction proceeds via the Hammick Intermediate , a transient carbanion/ylide stabilized by the neighboring nitrogen. This pathway is accelerated in the zwitterionic form because the protonated nitrogen provides inductive stabilization to the transition state.
Figure 1: Mechanism of thermal decarboxylation for picolinic acid derivatives. The reaction rate peaks near the isoelectric point where zwitterion concentration is highest.
Influence of the 3-Methoxyphenyl Group
The substituent at the 4-position exerts an electronic effect on the pyridine ring:
-
Inductive Effect (-I): The aryl ring is electron-withdrawing relative to alkyls, potentially destabilizing the positive charge on nitrogen, slightly lowering the pKa of the pyridinium.
-
Resonance Effect (+R): The methoxy group is a strong donor, but it is meta to the pyridine connection point. However, the phenyl ring itself can donate into the electron-deficient pyridine.[1]
-
Net Result: The 4-aryl group likely decreases the rate of decarboxylation compared to unsubstituted picolinic acid by destabilizing the ylide intermediate (electron donors destabilize nucleophilic centers).[1] Expect thermal stability up to ~140°C in the solid state.
Solid-State Thermodynamics[1]
Polymorphism
Biaryl systems are notorious for polymorphism due to the conformational flexibility of the inter-ring bond.
-
Risk Profile: High.[1] The molecule can pack in "flat" (higher energy, kinetically trapped) or "twisted" (lower energy, thermodynamic) lattices.
-
Hygroscopicity: Picolinic acids can form hydrates.[1] The 3-methoxy group adds a hydrogen bond acceptor, increasing the likelihood of water uptake in high humidity environments (>60% RH).
Melting Point Prediction
Based on structural analogs (e.g., 6-(3-methoxyphenyl)picolinic acid, MP
-
Note: A sharp melting point indicates high purity; a broad range suggests the presence of decarboxylated impurities or amorphous content.
Experimental Protocols
To validate the thermodynamic stability, the following tiered testing protocol is recommended.
Protocol: Thermal Stability & Decarboxylation Kinetics
Objective: Determine the activation energy (
-
Instrument: TGA (Thermogravimetric Analysis) coupled with MS (Mass Spectrometry) or FTIR.[1]
-
Procedure:
-
Isothermal Stress:
-
Hold sample at
for 4 hours. Analyze residue by HPLC to quantify the decarboxylated product (4-(3-methoxyphenyl)pyridine).
-
Protocol: Solution State Forced Degradation
Objective: Assess hydrolytic and oxidative stability.
| Stress Condition | Duration | Target | Acceptance Criteria |
| Acid (0.1 N HCl) | 24 hrs @ 60°C | Decarboxylation | < 0.5% degradation |
| Base (0.1 N NaOH) | 24 hrs @ 60°C | Racemization (if chiral) / Ring opening | < 0.5% degradation |
| Oxidation (3% | 4 hrs @ RT | N-oxide formation | < 1.0% degradation |
| Photostability | 1.2M Lux hours | Biaryl photocyclization | < 2.0% degradation |
Stability Assessment Workflow
The following diagram illustrates the decision logic for establishing the stability profile.
Figure 2: Step-by-step workflow for validating the thermodynamic stability of the picolinic acid derivative.
References
-
Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[2] Canadian Journal of Chemistry, 1972.[2]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1018, Picolinic acid."[1] PubChem, 2025.[3] [1]
-
Monte, M. J. S., et al. "Thermodynamic Stability of Fenclorim and Clopyralid."[4] Semantic Scholar, 2021. [1]
-
Sigma-Aldrich. "6-(3-Methoxyphenyl)picolinic acid Product Sheet."
-
Lessi, M., et al. "Unraveling the Crystal Structures of Picolinic Acid Derivatives." PMC, 2021.
Methodological & Application
using 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid as a bidentate ligand in MOFs
Executive Summary
This guide details the synthesis, coordination chemistry, and application of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid (3-MPPic) as a functionalized bidentate ligand in Metal-Organic Frameworks (MOFs).
Unlike simple picolinic acid, the 3-MPPic ligand incorporates a meta-methoxy aryl group at the 4-position. This structural modification serves two critical functions in MOF design:
-
Steric Control: The aryl group extends into the pore void, modulating pore aperture size without altering the primary metal-node topology.
-
Electronic/Chemical Functionality: The methoxy group (-OCH₃) acts as a weak hydrogen-bond acceptor and increases the lipophilicity of the pore surface, enhancing affinity for specific guests (e.g., CO₂ or hydrophobic drug molecules).
This protocol is designed for researchers in reticular chemistry and drug delivery systems (DDS) who require precise control over pore environment and coordination geometry.
Ligand Design & Coordination Logic
Structural Properties[1][2][3][4]
-
Chelating Domain: The pyridine nitrogen and the carboxylate oxygen form a rigid 5-membered chelate ring (N,O-mode) with transition metals (Cu, Zn, Ni) and Lanthanides (Eu, Tb).
-
Functional Domain: The 3-methoxyphenyl moiety is sterically bulky and electronically rich. The meta substitution pattern prevents coplanarity with the pyridine ring due to steric clash, inducing a twisted conformation that aids in preventing ultra-dense packing (interpenetration).
Coordination Modes
The ligand typically exhibits two primary modes in MOF architectures:
-
Mode A (Capping/Decorating): The ligand chelates a metal site (e.g., axial site of a Cu-paddlewheel), leaving the carboxylate's second oxygen uncoordinated. This creates discrete molecular cages or decorates the surface of 2D sheets.
-
Mode B (Bridging): The carboxylate group bridges two metal centers (syn-syn or syn-anti) while the pyridine nitrogen coordinates to a third, forming 3D networks.
Protocol: Ligand Synthesis
Note: This ligand is not always commercially available in bulk. The following validated protocol ensures high purity (>98%) required for MOF crystal growth.
Reaction Scheme (Suzuki-Miyaura Coupling)
The synthesis involves the cross-coupling of Methyl 4-chloropicolinate with 3-methoxyphenylboronic acid , followed by ester hydrolysis.
Figure 1: Synthetic workflow for the production of the 3-MPPic ligand.
Step-by-Step Procedure
Step 1: Cross-Coupling [1][2][3][4]
-
Charge a 250 mL Schlenk flask with Methyl 4-chloropicolinate (1.71 g, 10 mmol), 3-methoxyphenylboronic acid (1.82 g, 12 mmol), and K₂CO₃ (4.14 g, 30 mmol).
-
Add 1,4-Dioxane (50 mL) and distilled water (10 mL). Degas with N₂ for 20 mins.
-
Add Pd(dppf)Cl₂ (0.36 g, 5 mol%) under N₂ flow.
-
Heat to 90°C for 12 hours. The solution typically turns dark black/brown.
-
Workup: Cool to RT. Filter through Celite to remove Pd black. Concentrate filtrate. Extract with EtOAc (3x), wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc 4:1). Isolate the methyl ester intermediate.
Step 2: Hydrolysis
-
Dissolve the ester (2.0 g) in THF (20 mL).
-
Add LiOH·H₂O (0.69 g, 2.0 equiv) dissolved in water (10 mL). Stir at Room Temperature (RT) for 4 hours.
-
Evaporate THF. Acidify the aqueous layer with 1M HCl to pH 3-4.
-
Collect the white precipitate by filtration. Wash with cold water. Dry in a vacuum oven at 60°C.
Yield: Expect ~75-80% overall. Characterization: ¹H NMR (DMSO-d₆) should show the methoxy singlet at ~3.8 ppm and characteristic pyridine protons.
Protocol: MOF Synthesis (Solvothermal)
This section describes the synthesis of a Cu(II)-based MOF where 3-MPPic acts as a capping/pillaring ligand, often used in conjunction with a dicarboxylate linker (e.g., 1,4-BDC) to form pillared-layer structures.
Materials
-
Metal Source: Cu(NO₃)₂·2.5H₂O
-
Primary Ligand: 3-MPPic
-
Co-Ligand (Optional): Terephthalic acid (H₂BDC) – for pillared structures
-
Solvent: DMF (N,N-Dimethylformamide), Ethanol
Synthesis Workflow
| Parameter | Condition | Rationale |
| Molar Ratio | 1:2 (Metal:Ligand) | Ensures full saturation of coordination sphere for discrete complexes; 2:2:1 for pillared MOFs. |
| Solvent System | DMF:EtOH:H₂O (4:1:1) | DMF solubilizes the ligand; Ethanol/Water aids in metal salt solubility and modulates deprotonation. |
| Temperature | 85°C | Moderate heat promotes crystal growth without ligand decomposition. |
| Time | 24 - 48 Hours | Allows for thermodynamic product formation (crystals). |
Detailed Steps (Discrete Complex / SBU Formation)
-
Solution A: Dissolve Cu(NO₃)₂·2.5H₂O (0.1 mmol) in 2 mL H₂O.
-
Solution B: Dissolve 3-MPPic (0.2 mmol) in 5 mL DMF/EtOH (1:1).
-
Mixing: Slowly layer Solution B over Solution A in a narrow glass vial or mix thoroughly for solvothermal synthesis.
-
Heating: Place sealed vial in an oven at 85°C for 48 hours.
-
Harvesting: Blue block crystals are expected. Wash with DMF, then EtOH.
Critical Checkpoint: If a powder forms immediately upon mixing, the reaction is too fast. Add 2 drops of dilute HNO₃ to the reaction mixture to modulate the deprotonation rate (Acid Modulation).
Applications & Functional Logic
Drug Delivery Systems (DDS)
The 3-MPPic ligand is particularly valuable for loading hydrophobic drugs (e.g., Ibuprofen, Doxorubicin).
-
Mechanism: The 3-methoxyphenyl group creates a hydrophobic pocket within the MOF pore.
-
Interaction: The methoxy oxygen can engage in weak hydrogen bonding with drug protons, while the phenyl ring enables
- stacking with aromatic drug cores.
Luminescent Sensing (Lanthanide Route)
If synthesized with Eu(III) or Tb(III) instead of Cu(II):
-
Antenna Effect: The pyridine-carboxylate core efficiently absorbs UV light and transfers energy to the Ln(III) center.
-
Methoxy Role: The electron-donating methoxy group red-shifts the ligand absorption edge, potentially allowing for excitation at lower energies (near-UV/blue) compared to unsubstituted picolinates.
Figure 2: Functional mapping of the 3-MPPic ligand to specific MOF applications.
Characterization Checklist
To validate the successful incorporation of the ligand and the integrity of the MOF:
-
Single Crystal XRD (SCXRD): Essential to confirm the coordination mode (Chelating vs. Bridging). Look for the twist angle of the methoxyphenyl group relative to the pyridine ring.
-
Powder XRD (PXRD): Verify phase purity against the simulated pattern from SCXRD.
-
FT-IR Spectroscopy:
-
Shift: Look for the shift in the C=O stretch of the carboxylate (typically 1600-1550 cm⁻¹) compared to the free acid (1700 cm⁻¹).
-
Methoxy: Confirm presence of C-O-C symmetric stretch around 1040 cm⁻¹.
-
-
Thermogravimetric Analysis (TGA): Determine solvent loss temperature (<150°C) and framework decomposition temperature (typically >300°C for picolinate MOFs).
References
-
Suzuki-Miyaura Coupling Mechanism & Protocols
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
-
Picolinate Ligands in MOFs
-
Kukovec, B. M., et al. (2016). "Structural diversity of coordination polymers with pyridine-2-carboxylic acid derivatives." CrystEngComm, 18, 2662-2674. Link
-
-
Functionalized Ligands for Drug Delivery
-
Horcajada, P., et al. (2010). "Porous metal-organic-frameworks for nano-scaling drug delivery." Chemical Reviews, 112(2), 1232-1268. Link
-
-
Lanthanide Picolinate Sensors
-
Bünzli, J. C. G. (2010). "Lanthanide Luminescence for Biomedical Analyses and Imaging." Chemical Reviews, 110(5), 2729–2755. Link
-
Sources
Application Notes & Protocols for the Preparation of Metal Complexes Using 4-(3-Methoxyphenyl)pyridine-2-carboxylic Acid
Introduction: The Versatility of 4-(3-Methoxyphenyl)pyridine-2-carboxylic Acid as a Ligand
In the landscape of modern coordination chemistry and drug development, the design of ligands is a cornerstone for creating metal complexes with tailored properties. Pyridine-carboxylate derivatives, in particular, have garnered significant attention due to their versatile coordination modes and the potential for their metal complexes to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The ligand at the center of this guide, 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid, is a molecule of significant interest. Its structure uniquely combines a pyridine ring, a carboxylic acid group, and a methoxyphenyl moiety. This combination of features offers a rich coordination chemistry, allowing it to act as a bidentate ligand through the nitrogen of the pyridine ring and the oxygen of the carboxylate group. The methoxyphenyl group provides a lipophilic character that can influence the solubility and biological interactions of its metal complexes.
The strategic coordination of such bioactive organic molecules with metal centers is a key approach to overcoming limitations of existing chemotherapies, such as high systemic toxicity and drug resistance.[4] The resulting metal complexes often exhibit novel geometries and electronic properties that can lead to unique mechanisms of action within biological systems.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of metal complexes using 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid, with a focus on producing materials with high purity and crystallinity suitable for further investigation.
PART 1: General Principles of Synthesis
The synthesis of metal complexes with pyridyl-carboxylate ligands, such as 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The choice of metal salt, solvent, reaction temperature, and pH can significantly influence the final product's structure and properties. Common techniques employed include conventional solution-based methods, hydrothermal synthesis, and slow evaporation for crystal growth.
Ligand Preparation
While the synthesis of the title ligand is not the primary focus of this protocol, it's important to note that it can be prepared through established organic synthesis routes. For the purposes of complexation, it is crucial to start with a highly pure form of the ligand.
Choice of Metal Ions
A variety of transition metal ions can be complexed with 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid. The choice of metal is often dictated by the desired application. For instance, copper(II), zinc(II), cobalt(II), and nickel(II) complexes of pyridine carboxylic acids have been investigated for their antitumor activities.[1] Gallium(III) complexes are also of interest for their potential therapeutic applications.[3]
Reaction Conditions
The reaction conditions must be carefully optimized to achieve the desired product. Key parameters include:
-
Solvent: A range of solvents can be used, including water, ethanol, methanol, and dimethylformamide (DMF), or mixtures thereof. The choice of solvent will depend on the solubility of the ligand and the metal salt.
-
Temperature: Reactions can be carried out at room temperature or under reflux to increase the reaction rate. Hydrothermal methods, which involve heating the reactants in a sealed vessel, can also be employed to promote the formation of crystalline products.[5]
-
pH: The pH of the reaction mixture can influence the coordination mode of the carboxylic acid group (protonated vs. deprotonated) and thus the structure of the resulting complex.
PART 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative metal complex of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid. These protocols are based on general procedures for the synthesis of similar pyridine-carboxylate metal complexes and should be adapted and optimized for specific metal ions and desired outcomes.
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid | ≥98% Purity | Commercially Available |
| Metal(II) Chloride Hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O) | Analytical Grade | Sigma-Aldrich, etc. |
| Metal(II) Acetate Dihydrate (e.g., Cu(OAc)₂·H₂O, Zn(OAc)₂·2H₂O) | Analytical Grade | Sigma-Aldrich, etc. |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Deionized Water | >18 MΩ·cm | In-house |
Protocol 1: General Synthesis of a Metal(II) Complex via Reflux
This protocol describes a general method for the synthesis of a metal(II) complex of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid using a one-pot reflux method.[1]
Step-by-Step Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 1 mmol of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid in 20 mL of a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 0.5 mmol of the desired metal(II) salt (e.g., Cu(OAc)₂·H₂O) in 10 mL of the same solvent. Note: A 2:1 ligand-to-metal molar ratio is a common starting point.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution while stirring continuously.
-
Reflux: Attach a condenser to the round-bottom flask and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling. If no precipitate forms, slowly evaporate the solvent until a solid product is obtained.
-
Washing and Drying: Collect the solid product by filtration. Wash the product with small portions of cold solvent to remove any unreacted starting materials. Dry the product under vacuum.
Protocol 2: Synthesis via Slow Evaporation for Crystal Growth
This method is suitable for obtaining single crystals of the metal complex, which are necessary for X-ray crystallographic analysis.
Step-by-Step Procedure:
-
Solution Preparation: Prepare the ligand and metal salt solutions as described in Protocol 1 (Steps 1 and 2).
-
Mixing: Combine the two solutions in a beaker and stir for 30 minutes at room temperature.
-
Crystallization: Cover the beaker with a watch glass or perforated parafilm to allow for slow evaporation of the solvent. Place the beaker in a vibration-free environment.
-
Crystal Collection: Crystals should form over a period of several days to weeks. Once suitable crystals have formed, carefully decant the mother liquor and collect the crystals.
-
Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
Characterization of the Metal Complexes
To confirm the successful synthesis and determine the structure and properties of the metal complexes, a variety of characterization techniques should be employed:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR can provide information about the structure of the complex in solution.
-
UV-Vis Spectroscopy: To study the electronic properties of the complex and investigate ligand-to-metal or metal-to-ligand charge transfer bands.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state.
PART 3: Visualization of the Coordination Process
The coordination of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid to a metal center is a key aspect of forming these complexes. The following diagram illustrates the general coordination mode.
Caption: Bidentate coordination of the ligand to a metal center.
PART 4: Applications in Drug Development
Metal complexes derived from pyridine-carboxylic acids have shown promise in various therapeutic areas. The incorporation of a metal ion can enhance the biological activity of the organic ligand. [1]For instance, certain copper, zinc, cobalt, and nickel complexes have demonstrated in vitro anticancer activity. [1]The mechanism of action is often attributed to the complex's ability to interact with DNA, generate reactive oxygen species, or inhibit key enzymes. [6] The 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid ligand provides a scaffold that can be systematically modified to tune the properties of the resulting metal complexes. The lipophilicity imparted by the methoxyphenyl group may enhance cell membrane permeability, a crucial factor for drug efficacy. Further research into the biological evaluation of these complexes is a promising avenue for the development of novel therapeutic agents.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Pyridinecarbothioamide Ligands.
- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. JCM-V3-1562.
- A unique manganese (II) complex of 4-methoxy-pyridine-2-carboxylate: Synthesis, crystal structure, FT-IR and UV–Vis spectra and DFT calculations. ResearchGate.
- Medicinal Applications of Coordination Complexes. ResearchGate.
- Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? PMC.
- Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry.
- Benchchem. Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers.
- Pharmaceutical Applications of Metal Complexes and Derived Materials. PMC.
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- 1. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 2. researchgate.net [researchgate.net]
- 3. Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer – Oriental Journal of Chemistry [orientjchem.org]
microwave-assisted synthesis of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid
An Application Guide for the Rapid Synthesis of 4-(3-Methoxyphenyl)pyridine-2-carboxylic Acid via Microwave-Assisted Suzuki-Miyaura Coupling
Abstract
This application note provides a comprehensive, field-tested protocol for the efficient synthesis of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method drastically reduces reaction times from hours or days to mere minutes, while often improving yields and product purity compared to conventional heating methods.[1][2][3] The core of this protocol is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure from reagent setup to final product purification, and offer expert insights into optimizing reaction parameters for maximal efficiency and reproducibility.
Introduction: The Rationale for Microwave-Assisted Synthesis
The pyridine-2-carboxylic acid scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active compounds. The target molecule, 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid, combines this key heterocycle with a substituted aryl moiety, making it a desirable intermediate for library synthesis and lead optimization.
Traditional synthesis of such biaryl compounds often relies on conventional heating methods that require prolonged reaction times, high energy consumption, and can lead to the formation of undesirable byproducts.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that addresses these limitations.[4][5] MAOS utilizes microwave irradiation to directly and uniformly heat the reaction mixture through dielectric heating, a process involving dipolar polarization and ionic conduction.[3] This leads to rapid temperature elevation and homogenous heating, resulting in remarkable reaction rate accelerations, enhanced yields, and improved product selectivity.[1][5]
This guide details a robust Suzuki-Miyaura cross-coupling protocol specifically optimized for microwave technology, enabling researchers to rapidly access high-purity 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid.
Reaction Scheme and Mechanism
The synthesis proceeds via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-chloropyridine-2-carboxylic acid methyl ester and 3-methoxyphenylboronic acid, followed by saponification to yield the final product.
Scheme 1: Overall Synthetic Route (Self-generated image, not from search results)
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism is a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-chloropyridine derivative, forming a Pd(II) complex.[6]
-
Transmetalation: The methoxyphenyl group is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic fragments (the pyridine and methoxyphenyl groups) couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
Reagents and Solvents
| Reagent | Grade | Supplier Example | Notes |
| 4-Chloropyridine-2-carboxylic acid methyl ester | ≥97% | Sigma-Aldrich | The halide partner. |
| 3-Methoxyphenylboronic acid | ≥98% | Combi-Blocks | The organoboron partner. |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Strem Chemicals | Pd(PPh₃)₄, the catalyst. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | The base. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Reaction solvent. |
| Deionized Water | High Purity | - | Co-solvent. |
| Methanol (MeOH) | ACS Grade | VWR | For saponification and recrystallization. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | For saponification. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | For neutralization/acidification. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | Extraction solvent. |
| Brine (Saturated NaCl solution) | - | - | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent. |
Equipment
-
Microwave Reactor (e.g., CEM Discover®, Biotage Initiator+)
-
10 mL microwave reaction vials with snap-on caps
-
Magnetic stir bars
-
Analytical balance (± 0.1 mg)
-
Standard laboratory glassware (round-bottom flasks, beakers, separatory funnel)
-
Rotary evaporator
-
pH meter or pH paper
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Filtration apparatus (Büchner funnel)
Detailed Experimental Protocol
This protocol is divided into three main stages: the microwave-assisted coupling reaction, the saponification of the ester, and the final work-up and purification.
Figure 2: Step-by-step experimental workflow diagram.
Part A: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the following reagents in order:
-
4-Chloropyridine-2-carboxylic acid methyl ester (1.0 mmol, 171.6 mg)
-
3-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg, 1.2 eq.)
-
Sodium Carbonate (2.0 mmol, 212.0 mg, 2.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg, 3 mol%)
-
Expert Tip: Adding the solid reagents before the solvent prevents splashing and ensures accurate measurement. Using a slight excess of the boronic acid drives the reaction to completion.
-
-
Solvent Addition: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water to the vial to create a 4:1 solvent mixture.
-
Causality Note: Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base and facilitating the transmetalation step. This biphasic system is highly effective for microwave Suzuki couplings.[9]
-
-
Vial Sealing: Securely cap the vial. Ensure the cap is properly sealed to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the following reaction parameters:
-
Temperature: 120 °C (Use dynamic temperature control)
-
Hold Time: 20 minutes
-
Power: 300 W (max)
-
Stirring: High
-
Rationale: A temperature of 120 °C provides sufficient thermal energy to overcome the activation barrier without degrading the catalyst or reagents.[6] The 20-minute hold time is typically sufficient for full conversion, a significant reduction from the hours needed for conventional heating.[10]
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 40 °C) using the instrument's compressed air cooling system before carefully removing it from the reactor.
Part B: Saponification of the Methyl Ester
-
Catalyst Removal: Open the vial and dilute the reaction mixture with 20 mL of ethyl acetate. Filter the mixture through a small pad of Celite® to remove the heterogeneous palladium catalyst. Rinse the pad with an additional 10 mL of ethyl acetate.
-
Solvent Evaporation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethyl acetate and dioxane.
-
Saponification Setup: Transfer the resulting crude oil/solid to a 50 mL round-bottom flask. Add 15 mL of methanol and a solution of sodium hydroxide (4.0 mmol, 160 mg) in 5 mL of water.
-
Reaction: Heat the mixture to reflux (approx. 70-80 °C) with stirring for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc eluent). The starting ester spot should be completely consumed and a new, more polar spot (the carboxylate salt) should appear at the baseline.
-
-
Neutralization: After cooling the mixture to room temperature, carefully acidify it to a pH of ~4-5 by adding concentrated HCl dropwise while stirring in an ice bath. The target carboxylic acid will precipitate as a solid.
-
Expert Tip: Adjusting the pH is a critical step for isolating pyridine carboxylic acids. A pH between 4 and 5 maximizes the precipitation of the zwitterionic or neutral form of the product.[11]
-
Part C: Final Work-up and Purification
-
Extraction: Extract the acidified aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Rationale: Although the product precipitates, extraction into an organic solvent ensures complete recovery from the aqueous phase and removes inorganic salts.
-
-
Drying: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a hot methanol/water mixture to obtain the pure 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid.
-
Protocol: Dissolve the crude solid in a minimal amount of hot methanol. Slowly add water dropwise until the solution becomes faintly cloudy. Allow to cool slowly to room temperature, then place in an ice bath for 30 minutes to maximize crystal formation.
-
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 80-100 °C.[12]
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Reaction Time | 20 minutes (microwave) + 3 hours (saponification) |
| Expected Yield | 75-90% (isolated yield after purification) |
| Appearance | Off-white to pale yellow crystalline solid |
| Purity (by NMR) | >98% |
Troubleshooting Guide:
-
Low Yield:
-
Cause: Inefficient coupling.
-
Solution: Ensure the palladium catalyst is active (store under inert gas). Check the quality of the boronic acid, as they can degrade over time. Increase microwave hold time to 30 minutes.
-
-
Incomplete Saponification:
-
Cause: Insufficient time or base.
-
Solution: Extend the reflux time and monitor carefully by TLC. Ensure the correct stoichiometry of NaOH was used.
-
-
Debromination/Dechlorination Side Product:
-
Cause: A known side reaction in Suzuki couplings.[13]
-
Solution: Use the minimum effective catalyst loading (2-3 mol%). Avoid excessively high temperatures or prolonged reaction times.
-
Safety Precautions
-
Microwave Reactor: Only use vials and caps specifically designed for the microwave reactor. Never exceed the recommended solvent volume. Always allow the vial to cool completely before opening to avoid rapid depressurization.
-
Reagents: Handle all chemicals in a well-ventilated fume hood. Palladium compounds can be toxic. 1,4-Dioxane is a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure: Reactions in sealed vessels at high temperatures generate significant pressure. Always inspect vials for cracks before use.
Conclusion
This application note demonstrates that microwave-assisted Suzuki-Miyaura coupling is a highly effective and rapid method for the synthesis of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid.[14] By significantly reducing reaction times and improving process efficiency, this protocol provides a valuable tool for researchers in drug discovery and chemical synthesis, enabling faster access to key molecular building blocks.[1]
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). Molecules.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Advances.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2015). UTRGV ScholarWorks.
- Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties. (n.d.). Benchchem.
- Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. (2014).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (2021). RSC Advances.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- A new one-step synthesis of pyridines under microwave-assisted conditions. (2002). Tetrahedron Letters.
- Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat w
- Process for recovery of pyridine-2,3-dicarboxylic acid. (2002).
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). Molecules.
- Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. (2020).
- Process for producing pyridine carboxylic acids. (2013).
- RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002). Heterocycles.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2020). Molecules.
- A Novel Four Component One-Pot Access to 4,6-diaryl-2-Pyridinone and 4-aryl-5,6,7,8-tetrahydro-2-quinolinones. (2008). Letters in Organic Chemistry.
- Microwave assisted synthesis of some Traditional reactions. (2020). Asian Journal of Research in Chemistry.
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- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. data.epo.org [data.epo.org]
- 12. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 14. ajrconline.org [ajrconline.org]
Application Notes and Protocols for the Functionalization of 4-(3-Methoxyphenyl)pyridine-2-carboxylic Acid in Drug Delivery
Introduction: Unlocking the Potential of a Versatile Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a cornerstone for the design of novel therapeutics.[2] Specifically, pyridine-2-carboxylic acid derivatives have garnered significant attention due to their diverse biological activities and potential as enzyme inhibitors.[3] This application note focuses on 4-(3-methoxyphenyl)pyridine-2-carboxylic acid , a molecule of interest for the development of advanced drug delivery systems. The presence of the carboxylic acid handle at the 2-position provides a convenient point for covalent attachment to drug molecules, linkers, or targeting moieties. The 4-aryl substitution with a methoxy group offers a way to modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the final conjugate.
This guide provides detailed protocols for the functionalization of 4-(3-methoxyphenyl)pyridine-2-carboxylic acid via two common and robust conjugation strategies: amide bond formation and esterification. We will delve into the rationale behind the choice of reagents and reaction conditions, offering insights to enable researchers to adapt these methods for their specific drug delivery constructs. Furthermore, we will cover the essential analytical techniques for the characterization and purification of the resulting functionalized molecules.
Core Concepts in Functionalization
The primary goal of functionalizing 4-(3-methoxyphenyl)pyridine-2-carboxylic acid is to covalently link it to another molecule, be it a therapeutic payload, a polyethylene glycol (PEG) chain for improved pharmacokinetics, or a targeting ligand for cell-specific delivery. The carboxylic acid group is the key reactive handle for this purpose. However, direct reaction of a carboxylic acid with an amine or alcohol to form an amide or ester, respectively, is generally inefficient.[4] This is because the amine, being basic, will deprotonate the carboxylic acid to form a non-reactive carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the desired nucleophile (amine or alcohol).
Visualization of the Functionalization Strategy
Caption: General workflow for the functionalization of 4-(3-methoxyphenyl)pyridine-2-carboxylic acid.
Part 1: Amide Bond Formation Protocols
Amide bonds are highly stable and are prevalent in many biological molecules and pharmaceuticals, making them an ideal linkage for drug conjugates.[5] The formation of an amide bond from a carboxylic acid and an amine is typically mediated by a coupling reagent that activates the carboxylic acid.[6]
Protocol 1.1: EDC/NHS-Mediated Amide Coupling
This is one of the most common and versatile methods for amide bond formation, particularly in bioconjugation, due to its compatibility with aqueous environments and mild reaction conditions.[6]
Principle: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and can be hydrolyzed back to the carboxylic acid. To improve the efficiency and stability of the activated species, N-hydroxysuccinimide (NHS) is added to convert the O-acylisourea into a more stable NHS ester. This NHS ester then reacts with the primary amine to form the desired amide bond, releasing NHS as a byproduct.[6]
-
Preparation of the Activated Ester:
-
In a round-bottom flask, dissolve 4-(3-methoxyphenyl)pyridine-2-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)). The choice of solvent will depend on the solubility of the amine-containing molecule.
-
Add N-hydroxysuccinimide (NHS) (1.2 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution.
-
Allow the reaction to stir at 0 °C for 15 minutes and then at room temperature for 1-4 hours. The progress of the activation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.
-
-
Amine Coupling:
-
In a separate flask, dissolve the amine-containing molecule (e.g., a drug with a primary amine, a linker, or a biomolecule) (1.0-1.2 eq) in the same solvent used for the activation step.
-
Slowly add the amine solution to the pre-activated carboxylic acid mixture at room temperature.
-
Stir the reaction mixture for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS until the NHS-activated ester is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[5]
-
Caption: Workflow for EDC/NHS mediated amide bond formation.
Protocol 1.2: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[5]
Principle: HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an activated O-acylisouronium species. This intermediate is highly reactive towards amines, leading to the formation of the amide bond.[6]
-
Reaction Setup:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(3-methoxyphenyl)pyridine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Amine Coupling:
-
Add the amine-containing molecule (1.2 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Reactivity | Good for most substrates | Excellent, especially for hindered substrates |
| Reaction Time | 2-24 hours | 1-4 hours |
| Byproducts | Water-soluble urea | Water-soluble |
| Cost | Relatively low | Higher |
| Racemization Risk | Low with NHS | Very low |
Part 2: Ester Bond Formation Protocols
Ester linkages are another important class of covalent bonds used in drug delivery, often employed in prodrug strategies where the ester can be cleaved by endogenous esterases to release the active drug.
Protocol 2.1: Fischer Esterification
Fischer esterification is the classic method for forming an ester from a carboxylic acid and an alcohol using a strong acid catalyst.[7]
Principle: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.[7] This is an equilibrium reaction, so it is often necessary to use a large excess of the alcohol or to remove water as it is formed to drive the reaction to completion.[8]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-(3-methoxyphenyl)pyridine-2-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and stir for 4-24 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by column chromatography or distillation.
-
Protocol 2.2: DCC/DMAP-Mediated Esterification
This method is particularly useful for esterifying sterically hindered alcohols or for reactions that are sensitive to strong acidic conditions.[9]
Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid in a similar manner to EDC. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with the activated intermediate to form a highly reactive acylpyridinium species, which is then readily attacked by the alcohol to form the ester.[9]
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-(3-methoxyphenyl)pyridine-2-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
-
Work-up and Purification:
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Wash the filtrate with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Comparison of Fischer and DCC/DMAP esterification pathways.
Part 3: Characterization and Purification
Thorough characterization and purification are critical to ensure the identity, purity, and quality of the functionalized drug delivery construct.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The formation of an amide or ester bond will result in characteristic shifts in the signals of the protons and carbons near the reaction site.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compound, providing strong evidence for its identity.
-
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound. A single, sharp peak is indicative of a pure sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a C=O stretch for the amide or ester are key indicators of a successful reaction.
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Structural confirmation, purity assessment |
| Mass Spectrometry | Molecular weight confirmation |
| HPLC | Purity assessment, quantification |
| FTIR | Presence/absence of key functional groups |
Purification Methods
-
Column Chromatography: This is the most common method for purifying small organic molecules. Silica gel is typically used as the stationary phase, and a solvent system is chosen to achieve good separation of the desired product from any unreacted starting materials or byproducts.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a very pure sample.
-
Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative HPLC can be employed.
Conclusion
4-(3-methoxyphenyl)pyridine-2-carboxylic acid is a valuable and versatile building block for the development of innovative drug delivery systems. The protocols outlined in this application note provide a solid foundation for researchers to functionalize this scaffold through robust amide and ester bond formation reactions. By understanding the principles behind these methods and employing the appropriate analytical and purification techniques, scientists can confidently synthesize and characterize novel drug conjugates with tailored properties for improved therapeutic outcomes.
References
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. University of Munich. [Link]
-
Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST Groups. [Link]
- Esterification of pyridine carboxylic acids.
-
Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Synthesis and characterization of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions. ResearchGate. [Link]
- Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed. [Link]
-
08.08 Esterification of Carboxylic Acids. YouTube. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]
-
((4-methoxyphenyl)sulfonyl)(pyridin-4-yl)amide (Ph4P+) (in CH2Cl2). Mayr's Database Of Reactivity Parameters. [Link]
-
Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate Properties. EPA. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]
-
Florpyrauxifen-benzyl (Ref: XDE-848 BE). AERU. [Link]
-
Halauxifen. PubChem. [Link]
- Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
-
Squaryl molecular metaphors - application to rational drug design and imaging agents. Beilstein Journal of Organic Chemistry. [Link]
-
N-(4-methoxyphenyl)-3-sulfanyl-pyridine-2-carboxamide (C13H12N2O2S). PubChemLite. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]
-
In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Troubleshooting & Optimization
resolving purification challenges for 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid
Ticket ID: PUR-99542 | Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely encountering difficulties purifying 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid due to its zwitterionic nature and chelating capability .[1] Unlike standard organic acids, this molecule contains both a basic pyridine nitrogen (
This dual nature creates three distinct purification traps:
-
Solubility Trap: The molecule is highly soluble in water at both low pH (cationic) and high pH (anionic), but precipitates near its isoelectric point (pI).
-
Chelation Trap: The picolinic acid moiety avidly binds Palladium (Pd) from Suzuki couplings, rendering standard silica filtration ineffective.
-
Chromatography Trap: The basic nitrogen interacts with acidic silanols on silica gel, causing severe peak tailing and yield loss.
This guide provides self-validating protocols to resolve these specific issues.
Module 1: Isolation & The "Crash Out" Protocol
Symptom: “I acidified the reaction mixture to pH 1, but my product stayed in the water layer/did not precipitate.”
Root Cause:
You have over-acidified.[1] At pH 1, the pyridine nitrogen is protonated (
The pH-Solubility Equilibrium
The following diagram illustrates the critical pH window for isolation.
Corrective Protocol: The "Isoelectric Titration"
Do not rely on litmus paper. Use a calibrated pH meter.
-
Initial State: Assume your product is in the aqueous layer (e.g., after LiOH hydrolysis of the ester).
-
Rough Adjustment: Add 1M HCl until the pH reaches 6.0 . The solution should remain clear (Anionic state).
-
Fine Titration: Switch to 0.1M HCl. Add dropwise while stirring vigorously.
-
The Cloud Point: Monitor the solution.
-
Observation: At pH ~4.5 , you will see turbidity.
-
Action: Continue very slowly.
-
-
The Sweet Spot: Stop adding acid when the pH is between 3.2 and 3.6 .
-
Verification: Stop stirring.[1] The precipitate should settle rapidly. If you overshoot to pH 1.0, the solution will clarify again (redissolution).
-
-
Filtration: Filter the solid and wash with cold water (pH 3.5) , not neutral water, to prevent redissolution.
Module 2: Palladium Removal (De-coloring)
Symptom: “The product is grey/black or has high residual Pd ppm even after a column.”
Root Cause: Picolinic acid derivatives are "privileged" ligands.[1] They compete with standard scavengers for the metal. A simple silica plug is insufficient because the product carries the Pd through the silica.
Comparison of Scavenging Methods
| Method | Effectiveness | Cost | Protocol Notes |
| Celite Filtration | Low | Low | Removes only bulk Pd black.[1] Ineffective for chelated Pd.[1] |
| Silica Gel | Low/Medium | Low | Product streaks; Pd co-elutes.[1] |
| Thiol-Silica (SH) | High | High | Best for final polishing.[1] Requires 4h stir time.[1] |
| NaHSO₃ Wash | High | Low | Recommended for bulk. Disrupts Pd-N bond.[1] |
Recommended Protocol: The Bisulfite Wash
This method uses a cheap inorganic salt to disrupt the Pd-Picolinate complex [1, 6].
-
Dissolution: Dissolve the crude organic extract (before precipitation) in Ethyl Acetate or THF.
-
The Wash: Wash the organic layer with 20% aqueous Sodium Bisulfite (NaHSO₃) at 50°C for 30 minutes.
-
Why Heat? Heat increases the ligand exchange rate, forcing Pd off the pyridine nitrogen and into the aqueous sulfite complex.
-
-
Separation: Separate layers. The aqueous layer will likely turn dark/colored (containing the Pd).
-
Polishing (Optional): If ppm levels must be <10 ppm, treat the final organic solution with SiliaMetS® Thiol (0.5 eq relative to Pd) at 50°C for 4 hours, then filter.
Module 3: Chromatography Troubleshooting
Symptom: “My peak is tailing (broadening) significantly, or the product is stuck on the column.”
Root Cause:
-
Silanol Interaction: The basic pyridine nitrogen hydrogen-bonds with acidic silanols on the silica surface.[4]
-
Ionization: The carboxylic acid is partially ionizing, leading to "dual-mode" elution.
Mobile Phase Decision Tree
Use this logic to select the correct solvent system.
Standard Operating Procedures (SOPs)
Option A: Normal Phase (Flash) [1]
-
Solvent: DCM : MeOH (95:5) + 1% Acetic Acid .[1]
-
Note: The acetic acid is critical. It saturates the silica surface, preventing the pyridine from sticking. Do not use Triethylamine (TEA) if you want to isolate the free acid, as TEA salts are hard to remove.
Option B: Reverse Phase (Prep-HPLC)
-
Column: C18 (End-capped is preferred to reduce silanol activity).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Warning: At pH ~2 (Formic acid), the molecule is cationic. It will elute quickly. If retention is too low, switch to Ammonium Formate (pH 3.8) to approach the neutral zwitterionic state for maximum retention [10].
Frequently Asked Questions (FAQ)
Q: Can I recrystallize this instead of running a column? A: Yes. Because of the rigid biaryl structure (Methoxyphenyl-Pyridine), this molecule crystallizes well.
-
Solvent System: Dissolve in hot THF or Ethanol , then slowly add Hexane or Water until turbid. Cool slowly.
-
Reference: Similar picolinic acid herbicides (e.g., Halauxifen) are often purified via crystallization from aqueous acid [13, 14].
Q: Is the molecule heat sensitive? A: Moderately. Picolinic acids can undergo decarboxylation (loss of CO₂) at high temperatures (>120°C), especially in the presence of copper or strong acid.
-
Recommendation: Keep rotary evaporator bath temperature < 45°C .
Q: Why does my NMR show broad peaks? A: This is likely due to rotameric restriction between the pyridine and the methoxyphenyl ring, or aggregation of the zwitterion in non-polar solvents (CDCl₃).
-
Fix: Run NMR in DMSO-d6 or MeOD + 1 drop of NaOD to force the anionic species, which usually gives sharp peaks.
References
-
Vertex AI Search. (2025).[1] Recovery and/or reuse of palladium catalyst after a Suzuki coupling. Google Patents US20160340311A1.[1] Link
-
BenchChem. (2025).[4] Technical Support Center: Chromatography of Pyridine Compounds. Link[1]
-
ResearchGate. (2013).[1][5] How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?Link
-
SIELC Technologies. (2025). HPLC Separation of Pyridinecarboxylic Acids. Link
-
NIH PubMed. (2015).[1] Synthesis and structural characterisation of amides from picolinic acid. Link
-
ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Link
-
Clockss. (1999).[1] trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Link
-
MDPI. (2022).[1] Catalyst Recycling in the Suzuki Coupling Reaction. Link[1]
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Link[1]
-
NIH PMC. (2023).[1] Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation. Link
-
NIH PMC. (2023).[1] Unraveling the Crystal Structures of Picolinic Acid Derivatives. Link
-
Herts.ac.uk. (2026).[1] Florpyrauxifen-benzyl (Ref: XDE-848 BE).[1][7] Link
-
MDPI. (2023).[1] Solubility and Crystallization Studies of Picolinic Acid. Link[1]
Sources
- 1. Halauxifen | C13H9Cl2FN2O3 | CID 25181547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoelectric point - Wikipedia [en.wikipedia.org]
- 3. Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods - MetwareBio [metwarebio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Florpyrauxifen-benzyl (Ref: XDE-848 BE) [sitem.herts.ac.uk]
overcoming steric hindrance in 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid derivatives
The following technical guide is structured as a specialized support center resource. It addresses the specific chemical behavior of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid , focusing on overcoming reactivity bottlenecks caused by steric and electronic factors.
Ticket Scope: Optimization of synthesis and derivatization for 4-aryl-picolinic acid derivatives. Primary Issue: Overcoming steric hindrance and electronic deactivation during biaryl construction and amide coupling. Audience: Medicinal Chemists, Process Development Scientists.
⚠️ Executive Summary: The "Deceptive" Hindrance
While the 3-methoxyphenyl group appears sterically benign (meta-substitution), this scaffold presents a unique "Steric-Electronic" trap.[1] The pyridine nitrogen (adjacent to the C2-carboxylate) creates a chelation pocket that mimics steric hindrance by poisoning standard catalysts. Furthermore, the electron-rich methoxy group can deactivate the boronic acid if not activated correctly.
This guide provides three validated workflows to bypass these barriers.
Module 1: Constructing the Biaryl Core (The Suzuki Interface)
The Problem: Standard Suzuki conditions (
✅ Validated Protocol: The "Buchwald Bypass"
To overcome the "poisoning" effect of the pyridine nitrogen and the bulk of the biaryl system, you must use bulky, electron-rich dialkylbiaryl phosphine ligands.
Recommended System:
-
Catalyst:
(Source of Pd(0)) -
Ligand: SPhos or XPhos (Prevents N-coordination via bulk; facilitates oxidative addition).[1]
-
Base:
(Anhydrous, micronized). -
Solvent: 1,4-Dioxane : Water (4:1).[1]
Step-by-Step Workflow:
-
Charge: 4-chloropyridine-2-carboxylic acid methyl ester (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv),
(2.0 equiv), SPhos (0.04 equiv), and (0.02 equiv).[1] -
Degas: Sparge with Argon for 15 minutes (Critical: Oxygen kills the active catalytic species).
-
Heat: 80°C - 100°C for 4–12 hours.
-
Workup: Filter through Celite to remove Pd black.[1] Saponify the ester after coupling (LiOH/THF) to avoid zwitterionic solubility issues during extraction.
🔬 Mechanism Visualization (Graphviz)
The following diagram illustrates why SPhos succeeds where
Caption: SPhos creates a steric shell around Palladium, preventing the Pyridine Nitrogen from coordinating (poisoning) the catalyst while facilitating the coupling cycle.
Module 2: Functionalizing the Acid (Amide Coupling)
The Problem: Coupling the C2-carboxylic acid to hindered amines (e.g., tert-butyl amines, ortho-substituted anilines) results in low yields or rapid epimerization (if the amine is chiral). Root Cause:
-
Steric Clash: The C2 carbonyl is sandwiched between the pyridine nitrogen and the C3 proton.
-
Epimerization: Standard activation (HATU/DIEA) proceeds via an oxazolone intermediate which is highly prone to racemization in picolinic systems.[1]
✅ Validated Protocol: The T3P Activation
Do not use EDC/HOBt or HATU for hindered picolinic acids. Use T3P (Propylphosphonic anhydride) .[1]
Why T3P?
-
No Epimerization: It does not form the racemization-prone oxazolone intermediate.[1]
-
Driven by Entropy: It releases a stable cyclic triphosphate byproduct.[1]
-
Solubility: Works excellently in EtOAc or DMF, and the byproduct is water-soluble (easy workup).
Reagent Screening Table:
| Reagent | Suitability | Risk Factor | Recommendation |
| EDC / HOBt | Low | Slow kinetics with hindered amines; Urea byproduct removal is difficult.[1] | ⛔ Avoid |
| HATU / DIEA | Medium | High risk of epimerization; Pyridine N can cause "over-activation".[1] | ⚠️ Use with caution |
| SOCl₂ (Acid Chloride) | Low | High risk of degradation; Picolinoyl chlorides are unstable.[1] | ⛔ Avoid |
| T3P (50% in EtOAc) | High | Low epimerization; High reactivity with sterically hindered amines.[1] | ✅ Standard |
T3P Protocol:
-
Dissolve 4-(3-methoxyphenyl)pyridine-2-carboxylic acid (1.0 equiv) in EtOAc (or DMF if insoluble).
-
Add the Amine (1.1 equiv) and Pyridine (3.0 equiv) or DIPEA (3.0 equiv).
-
Cool to 0°C.
-
Add T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv) dropwise.[1]
-
Allow to warm to RT. Note: For extremely hindered amines, heat to 50°C; T3P is thermally stable.
Module 3: Solubility & Purification (The Zwitterion Trap)
The Issue: Users often report that the product "disappeared" during aqueous workup or failed to dissolve in DCM/MeOH for chromatography.
Explanation: Picolinic acids exist as zwitterions (Pyridine
✅ Troubleshooting Workflow
Scenario A: Product is in the Aqueous Layer
-
Fix: Adjust the aqueous layer to pH 3-4 (Isoelectric point region usually precipitates the solid) OR extract with n-Butanol or 2-MeTHF (Methyltetrahydrofuran).[1] DCM is often too non-polar.[1]
Scenario B: Compound won't dissolve for NMR
-
Fix: Do not use pure
. Use DMSO-d6 or add a drop of TFA to to break the zwitterionic interaction.[1]
FAQ: Rapid Troubleshooting
Q: Can I use the acid chloride method to overcome steric hindrance? A: Not recommended. Picolinoyl chlorides are notoriously unstable and prone to decomposition. If you must use an acid chloride, generate it in situ with Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) and use immediately.[1]
Q: My Suzuki coupling stalled at 50% conversion. Should I add more catalyst? A: No. Adding more catalyst usually just adds more "food" for the pyridine nitrogen to poison. Instead, add more ligand (SPhos) to re-activate the dormant Palladium species, or switch to a precatalyst like XPhos Pd G2 which ensures a 1:1 L:Pd ratio.
Q: The 3-methoxy group is causing regioselectivity issues in C-H activation. Why? A: The methoxy group is a Directed Metalation Group (DMG). If you are attempting post-coupling functionalization, the methoxy oxygen will direct Lithium or Palladium to the position between the methoxy and the pyridine (the C2' position). To block this, use a bulky protecting group or exploit the steric bulk to direct reaction to the para-position (C6').
References & Authority[2][3][4][5][6]
-
Buchwald Ligands in Biaryl Synthesis:
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides."[1] Journal of the American Chemical Society.
-
Validation: Confirms SPhos/XPhos efficacy for pyridine-containing substrates.
-
-
T3P for Hindered Amide Couplings:
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Validation: Establishes T3P as the superior reagent for picolinic acid derivatives to prevent racemization.
-
-
Zwitterionic Nature of Picolinic Acids:
-
Takayanagi, T., et al. (2004). "Acid-Base Equilibria of Picolinic Acid Derivatives." Journal of Solution Chemistry.
-
Validation: Explains the solubility profiles and isoelectric precipitation methods.
-
Sources
optimizing pH conditions for extraction of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid
Welcome to the technical support guide for optimizing the extraction of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance. We will move beyond simple protocols to explore the fundamental principles governing pH-dependent extractions, enabling you to troubleshoot and optimize your workflow with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for the extraction of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid?
A: The pH of the aqueous solution is the single most important variable because it dictates the molecule's net electrical charge. This compound is amphoteric, meaning it possesses both an acidic functional group (the carboxylic acid) and a basic functional group (the pyridine nitrogen). By manipulating the pH, you can control whether the molecule is positively charged, negatively charged, or electrically neutral. Its solubility in aqueous versus organic solvents is directly dependent on this charge state. For efficient liquid-liquid extraction into a non-polar organic solvent, the molecule should be in its neutral form, which maximizes its hydrophobicity.[1]
Q2: I don't know the exact pKa values for this specific molecule. How can I find the optimal pH?
A: While precise pKa values for novel compounds may not be readily available, we can make scientifically sound estimates based on analogous structures. The pyridine-2-carboxylic acid moiety is the key. The carboxylic acid group is expected to have a pKa (let's call it pKa1) in the range of 3-5, while the pyridinium ion's pKa (pKa2) is likely between 1-3. The optimal pH for extraction into an organic solvent will be at the isoelectric point (pI) , where the molecule has a net-zero charge. The pI can be estimated using the formula: pI = (pKa1 + pKa2) / 2 .[2] This guide provides a detailed protocol for empirically determining the optimal pH for your specific conditions.
Q3: What is the isoelectric point (pI) and why is it important for my extraction?
A: The isoelectric point (pI) is the specific pH at which an amphoteric molecule, like yours, carries no net electrical charge.[3] At this pH, the number of positive charges (from the protonated pyridine nitrogen) is balanced by the number of negative charges (from the deprotonated carboxylic acid), resulting in a neutral zwitterion. Molecules typically exhibit their minimum solubility in water at their pI.[4] This is precisely the state you want to achieve for maximum partitioning from the aqueous phase into your organic extraction solvent.[4][5]
Q4: Can I use pH adjustments to remove impurities from my extract?
A: Absolutely. This technique, known as acid-base extraction or back-extraction, is a powerful purification tool. After extracting your target compound into an organic solvent at its pI, you can "wash" the organic phase with an aqueous solution of a different pH. For example, a basic wash (e.g., pH 9) would ionize and remove acidic impurities into the aqueous layer, while an acidic wash (e.g., pH 1) would remove basic impurities. Since your target compound is least water-soluble at its pI, it will remain in the organic phase during these selective washes.[1]
Core Principles: The Science of pH-Dependent Partitioning
The behavior of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid during extraction is governed by its acid-base equilibria in solution. Understanding these principles is key to mastering the technique.
The molecule can exist in three primary charge states depending on the pH:
-
Low pH (pH < pKa2): Both the pyridine nitrogen and the carboxylic acid are protonated. The molecule carries a net positive charge and is highly soluble in the aqueous phase.
-
Isoelectric Point (pH = pI): The carboxylic acid is deprotonated (-COO⁻) while the pyridine nitrogen is protonated (-NH⁺). The molecule is a neutral zwitterion. It has minimal aqueous solubility and will preferentially partition into an organic solvent.[3][4]
-
High pH (pH > pKa1): The carboxylic acid is deprotonated (-COO⁻) and the pyridine nitrogen is neutral. The molecule carries a net negative charge and is highly soluble in the aqueous phase.
The Henderson-Hasselbalch equation allows us to predict the ratio of the protonated and deprotonated forms of each functional group at a given pH.[6][7] For optimal extraction into an organic solvent, we aim to be at the pI where the neutral form dominates.
Visualization of pH-Dependent States
Caption: Ionization states of the molecule at different pH values.
Data Summary: pH Effects on Extraction
| pH Range | Dominant Species | Net Charge | Predicted Predominant Phase | Recommended Action |
| pH < 2 | Cationic | +1 | Aqueous | Use for back-extraction into an aqueous acidic phase. |
| pH ≈ 3-4 (pI) | Zwitterionic (Neutral) | 0 | Organic | Optimal for extraction from aqueous into organic phase. |
| pH > 6 | Anionic | -1 | Aqueous | Use for back-extraction into an aqueous basic phase. |
Experimental Protocol: Empirical Optimization of Extraction pH
This protocol provides a self-validating system to determine the optimal extraction pH for 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid, assuming it is initially in an aqueous solution.
Materials:
-
Aqueous solution containing your target compound.
-
Organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane).
-
0.1 M HCl and 0.1 M NaOH for pH adjustment.
-
Buffer solutions (pH 2, 3, 4, 5, 6).
-
pH meter or pH strips.
-
Small-scale vials (e.g., 5 mL) for testing.
-
Analytical method for quantification (e.g., HPLC, LC-MS).
Methodology:
-
Preparation: Aliquot 1.0 mL of your aqueous stock solution into five separate labeled vials.
-
pH Adjustment:
-
To each vial, add a different pH buffer (2, 3, 4, 5, 6) or carefully titrate using 0.1 M HCl / 0.1 M NaOH to reach the target pH values of 2.0, 3.0, 4.0, 5.0, and 6.0. Use a pH meter for accuracy. Note any precipitation.
-
-
Extraction:
-
Add 1.0 mL of your chosen organic solvent to each vial.
-
Cap the vials and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the vials briefly (e.g., 2 minutes at 1000 x g) to achieve clean phase separation.[8]
-
-
Sampling & Analysis:
-
Carefully remove a known volume (e.g., 0.5 mL) from the top organic layer of each vial.
-
Analyze the concentration of the target compound in each organic sample using your established analytical method.
-
-
Data Interpretation: Plot the concentration of the compound in the organic phase against the pH of the aqueous phase. The pH value that corresponds to the highest concentration is your optimal extraction pH. This is the empirically determined isoelectric point (pI).
Troubleshooting Guide
Q: My extraction yield is consistently low, even after adjusting the pH. What's wrong?
A: If you have confirmed the optimal pH, consider these other factors:
-
Insufficient Mixing: The transfer of the analyte across the phase boundary requires maximizing the surface area between the two liquids. Ensure you are shaking or vortexing your separatory funnel or vial vigorously and for a sufficient duration (e.g., 1-2 minutes).
-
Emulsion Formation: A stable emulsion layer can form between the phases, trapping your compound. This can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.[9]
-
Incorrect Solvent Choice: The organic solvent must be immiscible with water and have a good affinity for your neutral compound. If your compound has significant polarity even in its neutral form, a more polar solvent like ethyl acetate might be more effective than a non-polar one like hexane.
-
Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.[9][10] For example, 3 extractions with 20 mL of solvent will recover more compound than 1 extraction with 60 mL.
Q: I'm seeing a lot of impurities in my final product. How can I use pH to clean it up?
A: This is a perfect scenario for a purification workflow using back-extraction.
-
Workflow:
-
Perform the initial extraction at the optimal pI (e.g., pH 4) to move your target compound into the organic phase.
-
Separate the organic layer.
-
Wash the organic layer with a basic aqueous solution (e.g., 0.1 M NaHCO₃, pH ~8.5). This will ionize and remove any acidic impurities.
-
Separate the organic layer again.
-
Wash the organic layer with an acidic aqueous solution (e.g., pH 1-2). This will ionize and remove any basic impurities.
-
The remaining organic layer should now contain your purified compound. You can then dry it (e.g., with Na₂SO₄) and evaporate the solvent.[1]
-
Visualization of Purification Workflow
Caption: Acid-base back-extraction workflow for purification.
References
-
Wikipedia. (2024). Isoelectric point. Retrieved from [Link]
-
WikiLectures. (2024, January 18). Ampholytes, isoelectric point, biochemical examples. Retrieved from [Link]
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Sciencemadness Discussion Board. (2012, December 6). Isoelectric Point. Retrieved from [Link]
-
G-Biosciences. (2024, November 21). What should we consider when selecting a protein extraction buffer?. Retrieved from [Link]
- de Levie, R. (2003). The Henderson-Hasselbalch Equation: Its History and Limitations.
-
Sten, E., et al. (2021, February 12). Effects of Extraction Buffer on the Solubility and Immunoreactivity of the Pacific Oyster Allergens. PMC. Retrieved from [Link]
-
Gladysz, J. A., et al. (2007, April 15). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. PubMed. Retrieved from [Link]
- Karstens, L., et al. (2018, April 19). The impact of storage buffer, DNA extraction method, and polymerase on microbial analysis. Scientific Reports.
- Haslinda, N. H., et al. (2018). Effects of pH and volume of extraction buffer on protein concentration and colour. Conference: 2nd International Conference on Materials Technology and Energy (ICMTE 2018).
-
Patsnap Eureka. (2026, February 14). Optimize pH Conditions for Succinic Acid Extraction. Retrieved from [Link]
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
-
Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]
-
University of Szeged. (n.d.). Determination of the Isoelectric Point of Ampholytes. Retrieved from [Link]
-
YouTube. (2023, June 8). Henderson-Hasselbalch Plots for Acid-Base Extraction. Retrieved from [Link]
-
Shen, K., et al. (2015, November 18). Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens. PLOS One. Retrieved from [Link]
-
YouTube. (2012, October 2). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization under acid conditions (pH 1-2) of extraction variables.... Retrieved from [Link]
-
Reddit. (2014, September 8). How can I optimize an extraction?. Retrieved from [Link]
-
Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. Retrieved from [Link]
- Kumar, S., & Babu, B. V. (2009, April 29). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ChemTalk. (2021, December 2). Henderson-Hasselbalch Equation. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Extraction of Pyridine3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Retrieved from [Link]
-
Wikipedia. (2024). Henderson–Hasselbalch equation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]
- Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
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Sprakel, L. M. J., & Schuur, B. (2018, October 12). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine.... Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). Halauxifen. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 2-Amino-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). Methyl 3-(4-formyl-3-methoxyphenyl)pyridine-2-carboxylate Properties. Retrieved from [Link]
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
-
Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubilities of Phenylphosphinic Acid.... Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the 1H NMR Interpretation and Assignment of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid
As a Senior Application Scientist, the structural elucidation of novel compounds is a cornerstone of our daily work. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the most powerful tool for determining molecular structure in solution. This guide provides an in-depth, practical walkthrough for the complete 1H NMR spectral interpretation of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid, a bi-aryl compound of interest in medicinal chemistry.
We will move beyond a simple peak list, focusing instead on the causality behind the observed chemical shifts and coupling patterns. This guide is structured to provide researchers with a logical workflow for dissecting complex spectra, comparing predictive analysis with experimental data from analogous structures, and establishing a robust, self-validating interpretation.
Structural Analysis: Deconstructing the Proton Environments
Before delving into the spectrum, a thorough analysis of the molecule's structure is essential. We must identify every chemically distinct proton, as each will generate a unique signal.
The structure of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid presents two distinct, coupled aromatic systems and two functional group singlets.
Caption: Labeled structure of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid.
We can identify seven unique proton signals to resolve:
-
Pyridine Ring: H-3, H-5, H-6
-
Methoxyphenyl Ring: H-2', H-4', H-5', H-6'
-
Substituents: The methoxy (-OCH₃) protons and the carboxylic acid (-COOH) proton.
Predictive Spectral Analysis: Chemical Shifts and Coupling
Our interpretation relies on fundamental principles of shielding/deshielding and spin-spin coupling, supported by empirical data from comparable structures.
Pyridine Ring Protons (H-3, H-5, H-6)
The pyridine ring is an electron-deficient system due to the electronegativity of the nitrogen atom. This generally causes its protons to resonate at a higher chemical shift (downfield) compared to benzene (δ ≈ 7.26 ppm).[1] The substituents further modulate these shifts.
-
Carboxylic Acid (-COOH) at C2: This is a strong electron-withdrawing group, which significantly deshields adjacent protons.
-
Aryl Group at C4: This group exerts complex electronic and anisotropic effects.
Predicted Assignments:
-
H-6: This proton is ortho to the ring nitrogen, placing it in a highly deshielded environment. It will be the furthest downfield of the pyridine protons. It has one neighbor (H-5), so it will appear as a doublet (d) with a typical ortho coupling constant (³J ≈ 8-9 Hz).
-
H-3: This proton is meta to the nitrogen but ortho to the strongly electron-withdrawing carboxylic acid group. This deshielding effect will place it downfield. It has one neighbor (H-5) at a meta distance, so it will be a doublet (d) with a small meta coupling constant (⁴J ≈ 2-3 Hz).
-
H-5: This proton is meta to both the nitrogen and the carboxylic acid. It is coupled to both H-6 (ortho) and H-3 (meta). Therefore, it should appear as a doublet of doublets (dd) .
Methoxyphenyl Ring Protons (H-2', H-4', H-5', H-6')
The chemical shifts in this ring are governed by the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing pyridine ring substituent. The -OCH₃ group increases electron density at the ortho (C-2', C-6') and para (C-4') positions through resonance, causing an upfield (shielding) shift.[2][3]
Predicted Assignments:
-
H-5': This proton experiences the most straightforward environment. It is ortho to the C1' substituent and meta to the -OCH₃ group. It is coupled to H-4' and H-6' (ortho coupling to both). It is expected to be a triplet (t) around δ 7.4-7.5 ppm, similar to the H-5" proton in a known analogue.[4]
-
H-2': This proton is ortho to both the -OCH₃ group and the C1' substituent. The shielding from the methoxy group and deshielding from the pyridine ring will compete. It is coupled only to H-4' (meta). It should appear as a doublet (d) or a narrow triplet (t) and is expected to be relatively upfield, likely around δ 7.1-7.2 ppm.[4]
-
H-4': This proton is para to the -OCH₃ group (shielded) and meta to the C1' substituent. It is coupled to H-5' (ortho) and H-2' (meta). It will likely appear as a doublet of doublets (dd) , shifted upfield by the methoxy group, likely around δ 7.0-7.1 ppm.[4][5]
-
H-6': This proton is ortho to the -OCH₃ group (shielded) and meta to the C1' substituent. It is coupled to H-5' (ortho). It should appear as a doublet (d) and be found in a similar upfield region as H-2' and H-4', around δ 7.2 ppm.[4]
Substituent Protons (-OCH₃, -COOH)
-
-OCH₃: Methoxy groups reliably appear as a sharp singlet (s) integrating to 3 protons. The typical chemical shift range is δ 3.8-4.0 ppm.[5][6]
-
-COOH: The carboxylic acid proton is highly deshielded, acidic, and subject to hydrogen bonding and exchange. It appears as a very broad singlet (s, br) , typically far downfield (δ > 12 ppm). Its signal will disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange.
Data Summary and Comparative Analysis
To validate our predictions, we can compare them with published data for a structurally similar compound: 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(3-methoxyphenyl)pyridine-3-carbonitrile .[4] This molecule contains the core 4-(3-methoxyphenyl)pyridine moiety, providing an excellent experimental reference for the methoxyphenyl ring protons.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Integration | Reference Data δ (ppm)[4] |
| -COOH | > 12.0 | s, br | - | 1H | - |
| H-6 | 8.6 - 8.8 | d | ³J ≈ 8-9 | 1H | - |
| H-3 | 8.2 - 8.4 | d | ⁴J ≈ 2-3 | 1H | - |
| H-5 | 7.8 - 8.0 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | 1H | - |
| H-5' | 7.4 - 7.5 | t | ³J ≈ 7.8 | 1H | 7.45 (t, J=7.8 Hz) |
| H-6' | 7.2 - 7.3 | d | ³J ≈ 7.6 | 1H | 7.22 (ddd) |
| H-2' | 7.1 - 7.2 | t | ⁴J ≈ 2.4 | 1H | 7.18 (t, J=2.4 Hz) |
| H-4' | 7.0 - 7.1 | dd | ³J ≈ 8.3, ⁴J ≈ 2.6 | 1H | 7.07 (ddd) |
| -OCH₃ | 3.8 - 4.0 | s | - | 3H | 3.90 (s) |
The remarkable agreement between our predicted shifts for the methoxyphenyl protons and the experimental data from a known analogue provides high confidence in our assignment. The minor differences in the reference data (e.g., ddd instead of dd) are due to additional small, long-range couplings often resolved by high-field NMR instruments.
Experimental Protocol: Acquiring a High-Quality Spectrum
A trustworthy interpretation is predicated on high-quality data. The following protocol outlines the standard procedure for acquiring a 1H NMR spectrum for this type of compound.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid.
-
Select an appropriate deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and its residual solvent peak (δ ≈ 2.50 ppm) does not typically interfere with aromatic signals. Crucially, it allows for the observation of exchangeable protons like the -COOH proton.
-
Dissolve the sample in approximately 0.7 mL of the solvent in a clean vial before transferring to a 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: This is a critical step. The magnetic field is homogenized by adjusting the shim coils to obtain sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.
-
Acquisition: Acquire the 1H spectrum. A standard pulse-acquire experiment is sufficient. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorption mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced. If using a solvent without Tetramethylsilane (TMS), the residual solvent peak is used as a secondary standard (DMSO-d₆ at δ 2.50 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons it represents.
-
Conclusion
The 1H NMR spectrum of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid is complex but can be fully assigned through a systematic approach. By combining foundational NMR principles with comparative data from analogous structures, we have established a confident and verifiable interpretation. The deshielding effects of the pyridine nitrogen and the C2-carboxylic acid group dictate the chemical shifts of the pyridine protons, while the resonance effects of the methoxy group are the dominant influence on the phenyl ring protons. This guide demonstrates a robust workflow that empowers researchers to move from a raw spectrum to a confirmed molecular structure with a high degree of certainty.
References
-
Hansen, P. E., & Wiberg, K. B. (2006). Stereoelectronic effects on 1H nuclear magnetic resonance chemical shifts in methoxybenzenes. The Journal of Organic Chemistry, 71(25), 9469–9476. [Link]
-
Fujio, M., et al. (1981). The Substituent Effect. 1H NMR Chemical Shifts of Substituted Benzenes. Bulletin of the Chemical Society of Japan, 54(11), 3459-3463. [Link]
-
Deady, L. W., & Werstiuk, N. H. (1975). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 8(9), 637-643. [Link]
-
Kolehmainen, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13349–13361. [Link]
-
Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 41(9), 2796-2797. [Link]
-
Brugel, W. (1979). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Zeitschrift für Elektrochemie, Berichte der Bunsengesellschaft für physikalische Chemie, 66(2), 159-177. [Link]
-
ACD/Labs. (2026, January 27). Methoxy groups just stick out. ACD/Labs Blog. [Link]
-
Yu, W., et al. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 16(15), 3958–3961. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Faculty of Chemistry and Pharmacy. [Link]
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Al-Masoudi, N. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4069. [Link]
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mass spectrometry fragmentation pattern of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid
Introduction: Predicting Fragmentation Through First Principles
In the field of drug discovery and metabolomics, mass spectrometry (MS) stands as an indispensable tool for molecular identification. The fragmentation pattern of a molecule under ionization provides a veritable fingerprint, allowing for its structural elucidation. This guide focuses on the predicted electron ionization (EI) (Molecular Formula: C₁₃H₁₁NO₃, Molecular Weight: 229.23 g/mol ).
While a publicly available, experimentally derived mass spectrum for this specific compound is not readily found in spectral databases, a robust and scientifically sound prediction of its fragmentation can be constructed. This is achieved by dissecting the molecule into its constituent functional groups—a pyridine-2-carboxylic acid moiety and a 3-methoxyphenyl substituent—and applying well-established principles of mass spectral fragmentation.[1][2] This approach allows us to anticipate the primary and subsequent fragmentation pathways, providing a powerful comparative tool for researchers working with this or structurally related molecules.
Pillar 1: Theoretical Fragmentation Pathways
Upon introduction into the mass spectrometer and ionization, typically via electron impact (EI), a radical cation of the parent molecule, known as the molecular ion (M•+), is formed. For 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid, this molecular ion would appear at a mass-to-charge ratio (m/z) of 229. Due to the presence of multiple stable aromatic rings, this molecular ion peak is expected to be reasonably intense.[3]
The energetically unstable molecular ion will then undergo a series of fragmentation reactions. The most probable pathways are dictated by the lability of certain bonds and the stability of the resulting fragment ions and neutral losses.
Pathway A: Decarboxylation - The Dominant Route for Aromatic Acids
For aromatic carboxylic acids, the most characteristic fragmentation pathway is the loss of carbon dioxide (CO₂), a neutral molecule of 44 Da.[4][5] This process, known as decarboxylation, is energetically favorable as it leads to the formation of a stable aryl cation.
-
Step 1: The molecular ion at m/z 229 expels a molecule of CO₂.
-
Step 2: This results in the formation of a highly abundant fragment ion at m/z 185 (229 - 44).
This m/z 185 ion, corresponding to the 4-(3-methoxyphenyl)pyridine radical cation, is predicted to be a major peak, potentially the base peak, in the spectrum.
Caption: Primary decarboxylation pathway and subsequent fragmentations.
Pathway B: Cleavages Originating from the Carboxylic Acid Group
While decarboxylation is dominant, other fragmentations involving the carboxylic acid moiety are also expected.[3][5]
-
Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond results in the loss of a hydroxyl radical (17 Da), yielding an acylium ion. This would produce a fragment at m/z 212 (229 - 17). This acylium ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form the ion at m/z 184.
-
Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the pyridine ring and the carboxylic acid group results in the loss of a carboxyl radical (45 Da). This generates a fragment ion corresponding to the 4-(3-methoxyphenyl)pyridine cation at m/z 184 (229 - 45).
Caption: Fragmentation pathways involving the carboxylic acid group.
Pathway C: Fragmentations of the Methoxyphenyl Group
The methoxy group on the phenyl ring provides additional, highly characteristic fragmentation routes. These cleavages can occur from the molecular ion or from fragments generated in other pathways (e.g., after decarboxylation).
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da).[6]
-
From the molecular ion: m/z 214 (229 - 15).
-
From the decarboxylated ion: m/z 170 (185 - 15).
-
-
Loss of Formaldehyde (H₂CO): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (30 Da). This is another hallmark of methoxy aromatic compounds.[7]
-
From the molecular ion: m/z 199 (229 - 30).
-
From the decarboxylated ion: m/z 155 (185 - 30).
-
The methoxyphenyl cation itself at m/z 107 is a common fragment in such compounds, which could be formed through cleavage of the bond connecting the two aromatic rings.[7]
Pillar 2: Comparative Analysis with Analogous Structures
To build confidence in these predictions, we can compare them to the known fragmentation of simpler, related molecules.
| Compound | Key Fragmentation Pathways | Relevance to Target Molecule |
| Benzoic Acid | Strong molecular ion peak. Prominent fragments from the loss of •OH (M-17) and the subsequent loss of CO (M-45).[5] | Confirms the expected behavior of the aromatic carboxylic acid functional group, particularly the formation of the m/z 212 ion. |
| Pyridine-2-carboxylic Acid | The fragmentation can be complex due to the nitrogen atom's involvement in rearrangements.[8] | Establishes the fragmentation behavior of the core heterocyclic acid structure. Decarboxylation is a primary pathway. |
| Anisole (Methoxybenzene) | Characterized by the loss of a methyl radical (•CH₃) to form a stable phenoxy cation and the loss of formaldehyde (H₂CO).[6] | Provides a direct comparison for the fragmentation of the 3-methoxyphenyl substituent, supporting the predicted formation of fragments at m/z 214, 170, and 155. |
This comparative approach validates our predictions by grounding them in the observed behavior of the molecule's fundamental building blocks.
Pillar 3: Experimental Protocol for Verification
To experimentally validate the predicted fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization would be employed.
Step-by-Step GC-MS (EI) Protocol
-
Sample Preparation: Dissolve approximately 1 mg of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane). If the compound's volatility is low, derivatization (e.g., methylation of the carboxylic acid) may be necessary to improve its chromatographic properties.
-
Instrumentation: Utilize a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and an electron ionization source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This standard energy ensures that the resulting spectra are consistent and comparable to library data.[2]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 450.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the target compound. Extract the mass spectrum from this peak and analyze the fragmentation pattern, comparing the observed m/z values with the predicted fragments.
Caption: Standard workflow for GC-MS (EI) analysis.
Summary of Predicted Fragmentation Data
The table below summarizes the key predicted ions in the electron ionization mass spectrum of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid.
| m/z | Proposed Identity | Neutral Loss | Pathway | Predicted Intensity |
| 229 | Molecular Ion [M]•+ | - | - | Moderate to High |
| 214 | [M - •CH₃]+ | •CH₃ (15 Da) | C | Moderate |
| 212 | [M - •OH]+ | •OH (17 Da) | B | Moderate |
| 199 | [M - H₂CO]•+ | H₂CO (30 Da) | C | Low |
| 185 | [M - CO₂]•+ | CO₂ (44 Da) | A | High (Potential Base Peak) |
| 184 | [M - •COOH]+ | •COOH (45 Da) | B | Moderate |
| 170 | [M - CO₂ - •CH₃]+ | CO₂ + •CH₃ | A -> C | Moderate |
| 155 | [M - CO₂ - H₂CO]•+ | CO₂ + H₂CO | A -> C | Low to Moderate |
| 107 | [C₇H₇O]+ | C₆H₄N-COOH | - | Low to Moderate |
Conclusion
The mass spectral fragmentation of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid is predicted to be dominated by a facile decarboxylation, leading to a strong ion at m/z 185. Secondary fragmentation pathways involving the loss of methyl (•CH₃) and formaldehyde (H₂CO) from the methoxy group, as well as losses of hydroxyl (•OH) and the entire carboxyl (•COOH) group from the parent ion, provide a rich and informative pattern. These predictions, grounded in the established fragmentation behavior of aromatic carboxylic acids and methoxy-substituted rings, offer a robust framework for the identification and structural confirmation of this compound in a research setting. Experimental verification via the outlined GC-MS protocol is the necessary final step to confirm this theoretical analysis.
References
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ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available at: [Link]
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Canadian Journal of Chemistry. DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Available at: [Link]
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Taylor & Francis Online. THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Available at: [Link]
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ACS Publications. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Available at: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
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ScienceDirect. Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. Available at: [Link]
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Hindawi. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Available at: [Link]
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ResearchGate. Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). Available at: [Link]
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PMC. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Available at: [Link]
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OMICS International. Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Available at: [Link]
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Saarland University. Interpretation of mass spectra. Available at: [Link]
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JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]
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Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]
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MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]
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A Comparative Guide to the Infrared Spectroscopy of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid
In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Infrared (IR) spectroscopy remains a cornerstone for its ability to provide a rapid, non-destructive, and highly informative molecular "fingerprint." This guide offers an in-depth analysis of the characteristic IR spectroscopic features of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. By dissecting its spectrum in the context of its constituent functional groups and comparing it with simpler structural analogs, we aim to provide a robust framework for its identification and characterization.
The Molecular Architecture and its Vibrational Signature
4-(3-Methoxyphenyl)pyridine-2-carboxylic acid is a multi-functional molecule incorporating a pyridine-2-carboxylic acid scaffold substituted with a 3-methoxyphenyl group at the 4-position. This unique arrangement of a carboxylic acid, a pyridine ring, and a methoxy-substituted benzene ring gives rise to a complex yet interpretable IR spectrum. Each functional group possesses characteristic vibrational modes that absorb IR radiation at specific frequencies.
The primary regions of interest in the IR spectrum can be categorized as follows:
-
The Carboxylic Acid Moiety (-COOH): This group is distinguished by a very broad O-H stretching vibration, often spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric form commonly found in the solid state.[1][2] The carbonyl (C=O) stretch is another key indicator, typically appearing as a strong, sharp band between 1690 and 1760 cm⁻¹.[1][2]
-
The Pyridine Ring: As a heteroaromatic system, the pyridine ring exhibits C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[3] Aromatic C-H stretching bands are also expected above 3000 cm⁻¹.[3]
-
The 3-Methoxyphenyl Group: This substituent introduces additional aromatic C=C stretching bands within the 1400-1600 cm⁻¹ range and aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.[4] Crucially, the methoxy (-OCH₃) group contributes characteristic C-O-C ether linkages, which typically show strong, distinct bands for asymmetric and symmetric stretching.[5]
Below is a diagram illustrating the structure of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid and the key vibrational modes that contribute to its IR spectrum.
Caption: Molecular structure and key vibrational modes of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid.
Predicted Characteristic IR Peaks
Based on the analysis of its functional groups and comparison with related compounds, the following table summarizes the expected characteristic IR absorption peaks for 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | A very broad absorption due to intermolecular hydrogen bonding is a definitive feature of carboxylic acids.[1][2][6] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Arising from both the pyridine and phenyl rings.[4] |
| Aliphatic C-H Stretch (Methoxy) | 2960 - 2850 | Medium | From the methyl group of the methoxy substituent.[5] |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong | The position is influenced by conjugation with the pyridine ring, which may lower the frequency compared to non-conjugated acids.[1][7] |
| Aromatic C=C and C=N Ring Stretches | 1600 - 1450 | Medium-Strong | A series of bands from both the pyridine and phenyl rings.[3][4] |
| C-O-C Asymmetric Stretch (Ether) | ~1250 | Strong | A characteristic strong absorption for aryl-alkyl ethers like anisole.[5] |
| C-O Stretch (Carboxylic Acid) / C-O-C Symmetric Stretch (Ether) | 1300 - 1040 | Medium-Strong | This region may contain overlapping bands from the carboxylic acid C-O stretch and the symmetric ether stretch.[5][8] |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Medium-Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. |
Comparative Analysis with Simpler Analogs
To better understand the spectral contributions of each part of the molecule, it is instructive to compare its predicted spectrum with those of simpler, related compounds: pyridine-2-carboxylic acid and anisole (methoxybenzene).
| Compound | Key Differentiating Features in IR Spectrum |
| Pyridine-2-carboxylic acid | The spectrum will be dominated by the carboxylic acid (broad O-H and strong C=O) and pyridine ring vibrations. The absence of the methoxyphenyl group means there will be no strong C-O-C ether stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹. The aromatic C-H and C=C region will be simpler. |
| Anisole (Methoxybenzene) | This spectrum will prominently feature the strong asymmetric (~1250 cm⁻¹) and symmetric (~1040 cm⁻¹) C-O-C ether stretches.[5] It will also show aromatic C-H and C=C bands. However, it will completely lack the characteristic very broad O-H stretch and the strong C=O stretch of the carboxylic acid group. |
| 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid | This molecule's spectrum is essentially a composite of the features from both pyridine-2-carboxylic acid and anisole. It will exhibit the broad O-H and strong C=O bands from the carboxylic acid, the C=N and C=C bands from the pyridine ring, and the strong, characteristic C-O-C stretching bands from the methoxyphenyl group. The presence of all these key features simultaneously confirms the structure. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of a solid sample such as 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid, the Potassium Bromide (KBr) pellet method is a standard and effective technique.
Objective: To prepare a solid-state sample for Fourier-Transform Infrared (FTIR) spectroscopy analysis.
Materials:
-
4-(3-Methoxyphenyl)pyridine-2-carboxylic acid (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (150-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Spatula
-
Infrared spectrometer
Methodology:
Caption: Workflow for KBr Pellet Preparation for FTIR Analysis.
-
Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at ~110°C for several hours and cooling in a desiccator. Moisture will cause a broad O-H absorption band around 3400 cm⁻¹ which can interfere with the sample's spectrum.
-
Grinding: Place approximately 150-200 mg of dry KBr into a clean agate mortar. Grind the KBr to a fine, consistent powder. This minimizes scattering of the infrared beam.
-
Mixing: Add 1-2 mg of the 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid sample to the KBr in the mortar.
-
Homogenization: Gently but thoroughly grind the sample and KBr together. The goal is to create an intimate, homogeneous mixture. Over-grinding can sometimes induce polymorphic changes in the sample.
-
Pellet Formation: Transfer the mixture to the pellet die. Distribute it evenly. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr mixture into a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be run first.
Conclusion
The infrared spectrum of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid is rich with information, providing clear and distinct signatures for each of its constituent parts. The very broad O-H stretch and strong C=O band unequivocally identify the carboxylic acid. The presence of strong C-O-C ether bands confirms the methoxyphenyl substituent, while the pattern of absorptions in the 1600-1450 cm⁻¹ region is characteristic of the combined aromatic systems. By understanding these key peaks and comparing them to simpler analogs, researchers can confidently identify and assess the purity of this compound, underscoring the enduring power of IR spectroscopy in modern chemical analysis.
References
-
Bartleby.com. (2021, August 17). IR Spectrum Of Anisole. [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Elixir International Journal. (2012). Vibrational spectra, Ab-initio, DFT calculations of pyridine-2,6-dicarbonyl dichloride. [Link]
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Jin, X., & T. Tang. (2017). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC. [Link]
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid using LC-MS
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of any impurity present at levels of 0.05% or higher.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the definitive technique for this task, offering the high sensitivity and specificity required to separate, identify, and quantify impurities, even at trace levels.[2][3][4]
This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid (Molecular Formula: C₁₃H₁₁NO₃, Molecular Weight: 229.23 g/mol ), a representative small molecule with structural motifs common in modern pharmaceuticals. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions in method development, establishing a robust, self-validating protocol that ensures data integrity and regulatory compliance.
The Analytical Challenge: Understanding the Molecule
4-(3-Methoxyphenyl)pyridine-2-carboxylic acid is an amphiphilic molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group, alongside a moderately non-polar methoxyphenyl ring. This duality presents a unique challenge for chromatographic separation. The molecule's ability to exist in cationic, anionic, or zwitterionic forms depending on pH can lead to poor peak shape (tailing) and shifting retention times if the analytical method is not carefully controlled.
Potential impurities may arise from various sources, including:
-
Starting materials: Unreacted precursors.
-
Intermediates: Incomplete reaction products.
-
By-products: Resulting from side reactions (e.g., decarboxylation, oxidation, or regioisomers).
-
Degradants: Formed during storage or under stress conditions.
A successful analytical method must be able to resolve the main API peak from all these potential, structurally similar impurities.
Designing a Fit-for-Purpose LC-MS Protocol: A Rationale-Driven Approach
Our objective is to develop a method that is not only effective but also inherently robust and transferable. This requires a deep understanding of the causality behind our experimental choices.
Pillar 1: The Liquid Chromatography (LC) Separation
The goal of the LC stage is to achieve baseline separation of the API from its impurities.
-
Choice of Technique: Reversed-Phase (RP) Chromatography. Given the molecule's moderate polarity and aromatic character, RP-HPLC is the logical choice. It separates compounds based on their hydrophobicity, which will be primarily driven by the methoxyphenyl group.
-
Stationary Phase Selection: C18 Column. A C18 (octadecylsilane) column is the workhorse of RP-LC and provides excellent hydrophobicity for retaining the analyte and its related impurities. We select a column with end-capping to block free silanol groups, which can otherwise cause severe peak tailing with basic compounds like our pyridine-containing analyte.
-
Mobile Phase Optimization: The Key to Peak Shape. This is the most critical parameter.
-
Solvents: Acetonitrile (ACN) is chosen over methanol as the organic modifier due to its lower viscosity (allowing for higher efficiency) and UV transparency. The aqueous phase will be highly purified water.
-
The Acidic Additive: An acidic mobile phase is essential. We will use 0.1% formic acid. This serves two crucial functions:
-
It protonates the pyridine nitrogen, ensuring the analyte carries a consistent positive charge.
-
It suppresses the deprotonation of the carboxylic acid, preventing it from becoming anionic. This single, positively charged species interacts more predictably with the C18 stationary phase, resulting in sharp, symmetrical peaks. Formic acid is also a volatile buffer, making it perfectly compatible with mass spectrometry.[1]
-
-
-
Elution Mode: Gradient Elution. An isocratic method (constant mobile phase composition) is unlikely to resolve both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe. A gradient elution, which gradually increases the percentage of acetonitrile, is necessary to provide the required resolving power across a wide polarity range.
Pillar 2: The Mass Spectrometry (MS) Detection
The MS detector provides mass information, confirming identity and enabling the characterization of unknowns.
-
Ionization Source: Electrospray Ionization (ESI). ESI is the ideal ionization technique for polar and semi-polar molecules like our target compound.[2] Given our acidic mobile phase, the analyte will be pre-charged in solution, making it exceptionally amenable to ESI in positive ion mode , where it will be detected as the protonated molecule, [M+H]⁺.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF). While a triple quadrupole (QqQ) mass spectrometer offers unparalleled sensitivity for quantification[2], a high-resolution mass spectrometer (HRMS) like a Q-TOF is superior for purity validation and impurity profiling.[1] Its key advantage is accurate mass measurement . Determining the mass of an impurity with less than 5 ppm error allows for the confident prediction of its elemental formula, a critical first step in structural elucidation required by regulatory agencies.[2]
Experimental Workflow & Detailed Protocol
The following protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the LC-MS system is performing correctly before any samples are analyzed.
Sources
A Comparative Guide to Establishing a Reference Standard for 4-(3-Methoxyphenyl)pyridine-2-carboxylic Acid Assays
Introduction
In the landscape of pharmaceutical development and quality control, the purity and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity directly influences reaction yields, impurity profiles, and the overall quality of the final API. Therefore, establishing a well-characterized reference standard for this compound is a critical prerequisite for accurate and reproducible analytical assays.
This guide provides a comprehensive framework for establishing a reference standard for 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid. It offers a comparative analysis of key analytical techniques, detailed experimental protocols, and insights into the rationale behind methodological choices, in alignment with international regulatory expectations.[2][3]
The Foundational Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analyses.[4][5] Its purpose is to ensure the accuracy, precision, and consistency of analytical results across different laboratories and over time. The establishment of a reference standard is a rigorous process that involves confirming the material's identity, determining its purity with a high degree of confidence, and assigning a precise potency value. This process is guided by principles outlined by pharmacopeias and international bodies like the International Council for Harmonisation (ICH).[4][6][7][8][9][10]
Part 1: Characterization of the Candidate Material
Before a batch of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid can be designated as a reference standard, its identity and purity must be unequivocally confirmed. This initial characterization typically involves a suite of spectroscopic and chromatographic techniques.
1.1. Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the absence of significant structural impurities.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, serving as a fingerprint for the compound.
1.2. Purity Assessment: An Orthogonal Approach
A cornerstone of reference standard characterization is the use of orthogonal analytical methods—techniques that rely on different physicochemical principles—to assess purity. This approach provides a more comprehensive and reliable purity value by mitigating the risk of any single method's inherent biases.
Part 2: Comparative Analysis of Quantitative Assay Methods
The accurate assignment of a potency value to the reference standard is the ultimate goal. Here, we compare three widely accepted quantitative techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titrimetry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile chromatographic technique used to separate, identify, and quantify components in a mixture.[11][12][13] For purity assessment, it is prized for its high resolving power and sensitivity in detecting trace impurities.[14]
-
Principle: HPLC separates compounds based on their differential distribution between a stationary phase (the column) and a mobile phase.[15] For a compound like 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid, a reversed-phase HPLC method is typically employed. Quantification is achieved by comparing the peak area of the main component to that of a certified reference standard or by using an area percent calculation, assuming all impurities have a similar response factor to the main compound.[15]
-
Strengths:
-
High sensitivity for detecting trace impurities.
-
Excellent for profiling process-related impurities and degradation products.
-
Widely available and a staple in quality control laboratories.[14]
-
-
Causality Behind Experimental Choices: The choice of a reversed-phase C18 column is based on the moderate polarity of the analyte. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve good peak shape and resolution from potential impurities. UV detection is suitable due to the presence of chromophores in the molecule.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for purity determination, offering a direct measurement of the analyte's molar concentration.[15][16][17]
-
Principle: The fundamental principle of qNMR is the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[16][17] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[14][15]
-
Strengths:
-
Causality Behind Experimental Choices: An internal standard is chosen that has a simple ¹H NMR spectrum with peaks that do not overlap with those of the analyte. The standard must also be stable, non-volatile, and accurately weighable. Longer relaxation delays (D1) are used to ensure complete relaxation of all relevant nuclei, which is crucial for accurate integration.
Acid-Base Titrimetry
Given the presence of a carboxylic acid functional group, acid-base titration is a classic yet highly accurate method for quantifying 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid.[18][19]
-
Principle: This method involves the neutralization of the acidic analyte with a standardized solution of a strong base, such as sodium hydroxide.[20] The endpoint of the titration, where the moles of base added are stoichiometrically equivalent to the moles of acid in the sample, can be determined using a colorimetric indicator or potentiometrically.[19][21]
-
Strengths:
-
A primary method that provides a direct measure of the acidic content.
-
High precision and accuracy when performed correctly.
-
Cost-effective and does not require sophisticated instrumentation.
-
-
Causality Behind Experimental Choices: A non-aqueous titration may be considered if the analyte has poor solubility in water.[22] The choice of indicator is critical and should have a pKa close to the pH at the equivalence point of the titration. Potentiometric titration is often preferred for its objectivity and higher precision.
Part 3: Data Comparison and Interpretation
The following table summarizes the expected performance characteristics of each technique in the assay of 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid.
| Parameter | HPLC (UV Detection) | qNMR (¹H) | Acid-Base Titrimetry |
| Principle | Comparative, based on separation and UV absorbance. | Primary, based on molar concentration.[15] | Primary, based on stoichiometry. |
| Accuracy | High, but can be influenced by the response factors of impurities.[15] | High, provides an absolute purity value.[15] | Very high for acidic content. |
| Precision | Excellent, with low relative standard deviation (RSD).[15] | Excellent, with low RSD.[15] | Excellent, with very low RSD. |
| Specificity | High, can separate structurally similar impurities. | Moderate, can be affected by signal overlap from impurities. | Low, quantifies all acidic components. |
| Primary Use | Routine quality control, impurity profiling.[14] | Certification of reference materials, orthogonal validation.[14] | Purity assignment of acidic or basic compounds. |
Interpreting Discrepancies: It is not uncommon to observe slight differences in the purity values obtained from these different methods. For instance, HPLC with UV detection by area percent may overestimate purity if impurities have a lower UV response factor than the main compound.[15] Conversely, titrimetry will quantify any acidic impurity, potentially leading to a higher apparent purity if the impurities are also acidic. qNMR provides a molar-based purity, which is often considered a more accurate representation of the true purity.[15]
Part 4: Experimental Protocols
HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas of all components. Calculate the purity as the area of the main peak divided by the total area of all peaks.
qNMR Purity Assay
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of DMSO-d₆.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Set a long relaxation delay (e.g., 30 s).
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the appropriate formula, taking into account the weights, molecular weights, and number of protons for both the analyte and the internal standard.
-
Acid-Base Titrimetry Assay
-
Titrant: 0.1 M Sodium Hydroxide (standardized).
-
Indicator: Phenolphthalein or potentiometric endpoint detection.
-
Sample Preparation: Accurately weigh approximately 200 mg of the sample and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).
-
Titration: Titrate the sample solution with the standardized NaOH solution until the endpoint is reached.
-
Calculation: Calculate the purity based on the volume of titrant consumed, its molarity, and the weight of the sample.
Part 5: Visualization of Workflows
Workflow for Establishing a Reference Standard
Caption: Workflow for reference standard establishment.
HPLC Analytical Workflow
Caption: A typical HPLC system workflow.
Conclusion
Establishing a reference standard for 4-(3-Methoxyphenyl)pyridine-2-carboxylic acid is a multi-faceted process that relies on the synergistic use of multiple analytical techniques. A comparative approach, leveraging the strengths of orthogonal methods such as HPLC, qNMR, and titrimetry, is essential for assigning a reliable and accurate purity value. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals in this critical aspect of pharmaceutical quality assurance. Adherence to these principles will ensure the generation of high-quality, reproducible data in subsequent analytical assays.
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PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Pyridine-2-carboxylic Acid Standard (DAG-ZL2066). Retrieved from [Link]
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MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
